molecular formula C18H34O5 B15551535 3-Hydroxyoctadecanedioic acid

3-Hydroxyoctadecanedioic acid

Cat. No.: B15551535
M. Wt: 330.5 g/mol
InChI Key: CWYDPPHZMJSFFE-UHFFFAOYSA-N
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Description

3-Hydroxyoctadecanedioic acid is a useful research compound. Its molecular formula is C18H34O5 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

3-hydroxyoctadecanedioic acid

InChI

InChI=1S/C18H34O5/c19-16(15-18(22)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16,19H,1-15H2,(H,20,21)(H,22,23)

InChI Key

CWYDPPHZMJSFFE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Hydroxyoctadecanedioic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctadecanedioic acid, a long-chain dicarboxylic acid, is an intriguing molecule with potential implications in various biological processes. Its presence in natural sources and the intricacies of its biosynthesis are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and biosynthetic pathways of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence

This compound and its precursor, 3-hydroxyoctadecanoic acid, have been identified in a range of organisms, from microorganisms to plants and humans. While quantitative data for this compound is still emerging, the presence of its direct precursor and related dicarboxylic acids provides valuable insights into its distribution.

In Microorganisms

The precursor, 3-hydroxyoctadecanoic acid, has been reported in the archaeon Pyrococcus furiosus and the bacterium Pseudosuberites.[1] Although direct evidence for this compound in these organisms is not yet available, the presence of the precursor suggests the potential for its biosynthesis.

In Plants

Long-chain dicarboxylic acids are known components of plant biopolymers like cutin and suberin, which form protective layers on the plant surface.[2] Specifically, dicarboxylic acids are major components of the aliphatic domain of suberin, a complex polyester (B1180765) found in root and bark tissues.[2][3][4] While the monomeric composition of suberin has been extensively studied in various plants, including Arabidopsis thaliana and cork oak (Quercus suber), the specific quantification of this compound remains an area for further investigation.[5][6] However, the presence of other C18 dicarboxylic acids and ω-hydroxy acids in suberin suggests that this compound could be a constituent.[2]

In Humans

In humans, 3-hydroxydicarboxylic acids, including those with shorter chain lengths, are excreted in urine, particularly in individuals with metabolic disorders related to fatty acid oxidation.[2] The presence of these compounds is indicative of the ω-oxidation pathway being activated to handle an overload of fatty acid intermediates. While specific concentrations in healthy individuals are not well-established, their detection points to an endogenous metabolic pathway for their formation.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is believed to be the ω-oxidation of its precursor, 3-hydroxyoctadecanoic acid. This pathway involves a series of enzymatic reactions that convert a terminal methyl group into a carboxylic acid function.

The biosynthesis can be summarized in the following key steps:

  • Formation of 3-Hydroxyoctadecanoic Acid: This precursor is an intermediate in the β-oxidation of stearic acid (octadecanoic acid).

  • ω-Hydroxylation: The terminal methyl group (ω-carbon) of 3-hydroxyoctadecanoic acid is hydroxylated to form 3,18-dihydroxyoctadecanoic acid. In humans, this reaction is primarily catalyzed by the cytochrome P450 enzyme CYP4F11 .

  • Oxidation to Aldehyde: The newly introduced hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH) .

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) , yielding this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_3_Hydroxyoctadecanedioic_Acid Stearic_Acid Stearic Acid beta_Oxidation β-Oxidation (incomplete) Stearic_Acid->beta_Oxidation Hydroxyoctadecanoic_Acid 3-Hydroxyoctadecanoic Acid beta_Oxidation->Hydroxyoctadecanoic_Acid CYP4F11 CYP4F11 (ω-Hydroxylase) Hydroxyoctadecanoic_Acid->CYP4F11 Dihydroxyoctadecanoic_Acid 3,18-Dihydroxyoctadecanoic Acid CYP4F11->Dihydroxyoctadecanoic_Acid ADH Alcohol Dehydrogenase Dihydroxyoctadecanoic_Acid->ADH Aldehyde 3-Hydroxy-18-oxooctadecanoic Acid ADH->Aldehyde ALDH Aldehyde Dehydrogenase Aldehyde->ALDH Hydroxyoctadecanedioic_Acid 3-Hydroxyoctadecanedioic Acid ALDH->Hydroxyoctadecanedioic_Acid

Caption: Proposed biosynthetic pathway of this compound via ω-oxidation.

Quantitative Data

Currently, there is a lack of extensive quantitative data for this compound in various natural sources. The table below summarizes the available information on related compounds.

CompoundSourceConcentrationReference
3-Hydroxydicarboxylic acids (C6-C12)Human Urine (in metabolic disorders)Elevated levels[2]
Octadeca-cis-6,cis-9-diene-1,18-dioateArabidopsis thaliana epidermal peelsMajor monomer[7]
Alkanoic and α,ω-alkanedioic acidsQuercus suber cork suberinMajor components[5]

Experimental Protocols

The analysis of this compound typically involves extraction from a biological matrix, derivatization to increase volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Suberin Monomers from Plant Roots

This protocol is adapted for the analysis of suberin components, which would include this compound if present.

  • Sample Preparation: Harvest and thoroughly wash plant roots. Dry the root material.

  • Delipidation (Solvent Extraction): To separate suberin from soluble lipids, perform sequential extractions with chloroform:methanol (B129727) (2:1, v/v), chloroform, and methanol. The remaining solid residue contains the suberin polymer.[5]

  • Depolymerization (Transmethylation): The dried, delipidated root material is subjected to acidic transmethylation to break the ester bonds of the suberin polymer and convert the monomers to their methyl ester derivatives. This is typically done by heating the sample in 1 ml of 5% (v/v) sulfuric acid in methanol at 85°C for 3 hours.[5] Internal standards such as heptadecanoic acid can be added at this stage for quantification.[5]

  • Extraction of Monomers: After cooling, the reaction mixture is partitioned with an organic solvent (e.g., n-hexane) to extract the fatty acid methyl esters.

  • Derivatization: The hydroxyl group of the extracted monomers is then derivatized to a trimethylsilyl (B98337) (TMS) ether to improve its volatility for GC-MS analysis. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and identification of the individual monomers based on their retention times and mass spectra.[8]

Workflow for Suberin Monomer Analysis

Suberin_Analysis_Workflow Start Plant Root Sample Delipidation Delipidation (Solvent Extraction) Start->Delipidation Depolymerization Depolymerization (Transmethylation) Delipidation->Depolymerization Extraction Extraction of Monomers Depolymerization->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for the analysis of suberin monomers from plant roots.

Conclusion and Future Directions

This compound is a naturally occurring dicarboxylic acid with a biosynthetic pathway linked to fatty acid metabolism. While its presence has been inferred in various organisms, further research is needed to quantify its abundance in different biological systems and to fully elucidate the regulatory mechanisms of its biosynthesis. The development of standardized and sensitive analytical methods will be crucial for advancing our understanding of the physiological roles of this and other long-chain hydroxy dicarboxylic acids. This knowledge will be invaluable for researchers in lipidomics, plant biology, and drug development, potentially opening new avenues for therapeutic intervention and biotechnological applications.

References

Synthesis of 3-Hydroxyoctadecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 3-hydroxyoctadecanedioic acid for research and development purposes. The document outlines both biosynthetic and chemical pathways, offering detailed experimental protocols and data to support drug development professionals, researchers, and scientists in their work.

Introduction

This compound is a long-chain dicarboxylic acid that holds potential in various research domains, including polymer chemistry and as a building block in the synthesis of novel bioactive molecules. Its bifunctional nature, with a hydroxyl group at the C-3 position and terminal carboxylic acids, makes it a versatile precursor for further chemical modifications. This guide explores the primary methodologies for its synthesis, focusing on providing practical and reproducible experimental details.

Biosynthetic Pathway

A proposed and highly promising route for the synthesis of this compound involves the enzymatic oxidation of 3-hydroxystearic acid. This pathway mimics natural fatty acid metabolism and offers the potential for a green and stereospecific synthesis. The key enzymatic steps are ω-oxidation followed by subsequent oxidation of the terminal alcohol.

The proposed biosynthetic pathway begins with stearic acid, which undergoes incomplete mitochondrial β-oxidation to yield 3-hydroxystearate.[1] This intermediate is then subjected to ω-oxidation by enzymes from the Cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies, to form 3,18-dihydroxystearate.[1] Subsequent oxidation of the terminal hydroxyl group at C-18, catalyzed by alcohol and aldehyde dehydrogenases, yields the final product, this compound.[1]

Signaling and Metabolic Pathway Diagram

Biosynthetic Pathway of this compound cluster_mitochondria Mitochondria cluster_cytosol Cytosol/ER Stearic Acid Stearic Acid 3-Hydroxystearoyl-CoA 3-Hydroxystearoyl-CoA Stearic Acid->3-Hydroxystearoyl-CoA Incomplete β-oxidation 3-Hydroxystearic Acid 3-Hydroxystearic Acid 3-Hydroxystearoyl-CoA->3-Hydroxystearic Acid Hydrolysis/Carnitine transesterification 3_18_dihydroxystearate 3,18-Dihydroxystearate 3-Hydroxystearic Acid->3_18_dihydroxystearate ω-oxidation (CYP4A/CYP4F) 3_18_dihydroxymethylenestearic_acid 3,18-Dihydroxymethylenestearic acid 3_18_dihydroxystearate->3_18_dihydroxymethylenestearic_acid Oxidation (ADH/CYP4A/CYP4F) 3_hydroxyoctadecanedioic_acid This compound 3_18_dihydroxymethylenestearic_acid->3_hydroxyoctadecanedioic_acid Oxidation (ALDH)

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis Pathways

While biosynthetic routes are promising, chemical synthesis provides a more direct and often scalable approach for obtaining this compound in a laboratory setting. The most logical starting material for chemical synthesis is a long-chain fatty acid that can be functionalized at both ends.

Synthesis from Oleic Acid

A plausible multi-step chemical synthesis can be envisioned starting from oleic acid, a readily available and inexpensive unsaturated fatty acid. This pathway involves the protection of the carboxylic acid, epoxidation of the double bond, regioselective opening of the epoxide, and subsequent oxidation of the terminal methyl group.

Experimental Workflow Diagram

Chemical Synthesis Workflow cluster_esterification Step 1: Esterification cluster_epoxidation Step 2: Epoxidation cluster_hydrolysis Step 3: Epoxide Hydrolysis cluster_cleavage Step 4: Oxidative Cleavage cluster_reduction Step 5: Reduction cluster_bromination Step 6: Bromination cluster_chain_extension Step 7: Chain Extension cluster_hydrolysis_decarboxylation Step 8: Hydrolysis & Decarboxylation cluster_alpha_bromination Step 9: α-Bromination cluster_final_hydrolysis Step 10: Hydrolysis Oleic Acid Oleic Acid Methyl Oleate (B1233923) Methyl Oleate Oleic Acid->Methyl Oleate MeOH, H+ Methyl Epoxystearate Methyl Epoxystearate Methyl Oleate->Methyl Epoxystearate m-CPBA Methyl 9,10-Dihydroxystearate Methyl 9,10-Dihydroxystearate Methyl Epoxystearate->Methyl 9,10-Dihydroxystearate H2O, H+ Azelaic Acid Monomethyl Ester\n+ Pelargonic Acid Azelaic Acid Monomethyl Ester + Pelargonic Acid Methyl 9,10-Dihydroxystearate->Azelaic Acid Monomethyl Ester\n+ Pelargonic Acid NaIO4 Azelaic Acid Monomethyl Ester Azelaic Acid Monomethyl Ester Methyl 9-hydroxynonanoate Methyl 9-hydroxynonanoate Azelaic Acid Monomethyl Ester->Methyl 9-hydroxynonanoate NaBH4 Methyl 9-bromononanoate Methyl 9-bromononanoate Methyl 9-hydroxynonanoate->Methyl 9-bromononanoate PBr3 Diethyl Ester Intermediate Diethyl Ester Intermediate Methyl 9-bromononanoate->Diethyl Ester Intermediate Diethyl malonate, NaOEt Undecanedioic Acid Undecanedioic Acid Diethyl Ester Intermediate->Undecanedioic Acid 1. NaOH 2. H3O+, Δ 2-Bromoundecanedioic Acid 2-Bromoundecanedioic Acid Undecanedioic Acid->2-Bromoundecanedioic Acid Br2, PBr3 This compound This compound 2-Bromoundecanedioic Acid->this compound NaOH(aq)

Caption: A plausible multi-step chemical synthesis workflow.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed chemical synthesis of this compound.

Protocol 1: Synthesis of Azelaic Acid Monomethyl Ester from Oleic Acid
  • Esterification: Dissolve oleic acid (1.0 eq) in methanol (B129727) (10 vol) and add concentrated sulfuric acid (0.1 eq) as a catalyst. Reflux the mixture for 4 hours. After cooling, remove the methanol under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield methyl oleate.

  • Epoxidation: Dissolve methyl oleate (1.0 eq) in dichloromethane (B109758) (10 vol) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with a 10% sodium sulfite (B76179) solution, followed by saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to give methyl epoxystearate.

  • Hydrolysis: To the methyl epoxystearate (1.0 eq), add a mixture of tetrahydrofuran (B95107) and water (4:1, 10 vol) followed by a catalytic amount of perchloric acid. Stir at 50 °C for 6 hours. Neutralize the reaction with sodium bicarbonate and extract with ethyl acetate (B1210297). Dry the organic layer and concentrate to yield methyl 9,10-dihydroxystearate.

  • Oxidative Cleavage: Dissolve the diol (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 10 vol). Add sodium periodate (B1199274) (2.5 eq) and stir vigorously at room temperature for 2 hours. Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate. Extract the residue with diethyl ether. The ether layer will contain pelargonic acid, and the aqueous layer can be acidified and extracted with ethyl acetate to yield azelaic acid monomethyl ester.

Protocol 2: Chain Extension and Functionalization
  • Reduction: Dissolve azelaic acid monomethyl ester (1.0 eq) in ethanol (B145695) (10 vol) and cool to 0 °C. Add sodium borohydride (B1222165) (1.5 eq) portion-wise. Stir at room temperature for 4 hours. Acidify the reaction with 1 M HCl and extract with ethyl acetate. Dry and concentrate to give methyl 9-hydroxynonanoate.

  • Bromination: To the alcohol (1.0 eq) in a flask, add phosphorus tribromide (0.4 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash with saturated sodium bicarbonate and brine. Dry and concentrate to yield methyl 9-bromononanoate.

  • Malonic Ester Synthesis: Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol (10 vol). To this, add diethyl malonate (1.1 eq) dropwise. Then, add the methyl 9-bromononanoate (1.0 eq) and reflux for 12 hours. Cool the reaction, remove the ethanol, and add water. Extract with diethyl ether, dry, and concentrate to get the diethyl ester intermediate.

  • Hydrolysis and Decarboxylation: Reflux the intermediate (1.0 eq) with a 10% aqueous solution of sodium hydroxide (B78521) (5 vol) for 4 hours. Acidify the cooled solution with concentrated HCl. The resulting dicarboxylic acid will precipitate. Filter, wash with cold water, and dry to obtain undecanedioic acid.

  • α-Bromination (Hell-Volhard-Zelinsky Reaction): To undecanedioic acid (1.0 eq), add a catalytic amount of red phosphorus and bromine (1.1 eq). Heat the mixture at 80 °C for 8 hours. Cool the reaction and add water to hydrolyze the acyl bromide. Extract the product with diethyl ether, dry, and concentrate to get 2-bromoundecanedioic acid.

  • Final Hydrolysis: Reflux the 2-bromo acid (1.0 eq) with a 10% aqueous sodium hydroxide solution (10 vol) for 6 hours. Cool the solution and acidify with concentrated HCl. The product, this compound, will precipitate. Filter, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.

Data Presentation

The following table summarizes the expected yields and key characterization data for the intermediates and the final product based on the chemical synthesis route.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key Spectroscopic Data (Expected)
Methyl OleateC₁₉H₃₆O₂296.49>95-¹H NMR: δ 5.34 (t, 2H), 3.67 (s, 3H)
Methyl EpoxystearateC₁₉H₃₆O₃312.4985-90-¹H NMR: δ 2.90 (m, 2H), 3.67 (s, 3H)
Methyl 9,10-DihydroxystearateC₁₉H₃₈O₄346.5190-9565-68¹H NMR: δ 3.67 (s, 3H), 3.40 (m, 2H)
Azelaic Acid Monomethyl EsterC₁₀H₁₈O₄202.2540-505-7¹H NMR: δ 3.67 (s, 3H), 2.35 (t, 2H), 2.28 (t, 2H)
Methyl 9-hydroxynonanoateC₁₀H₂₀O₃188.2680-85-¹H NMR: δ 3.67 (s, 3H), 3.64 (t, 2H)
Methyl 9-bromononanoateC₁₀H₁₉BrO₂251.1675-80-¹H NMR: δ 3.67 (s, 3H), 3.41 (t, 2H)
Undecanedioic AcidC₁₁H₂₀O₄216.2760-70110-112¹H NMR: δ 2.35 (t, 4H)
2-Bromoundecanedioic AcidC₁₁H₁₉BrO₄295.1750-6098-101¹H NMR: δ 4.25 (t, 1H)
This compound C₁₈H₃₄O₅ 346.46 70-80 (final step) - ¹H NMR: δ 4.0 (m, 1H), 2.4 (m, 2H), 2.3 (t, 2H)

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or aqueous ethanol. Purity analysis should be performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation). Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. While the biosynthetic route offers a green and potentially stereoselective approach, the detailed chemical synthesis pathway provides a more immediately accessible method for laboratory-scale production. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of chemistry and drug development. Further optimization of the reaction conditions and purification methods may be required to achieve higher yields and purity.

References

The Biological Role of 3-Hydroxyoctadecanedioic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctadecanedioic acid is a long-chain dicarboxylic acid that emerges as a critical biomarker in the diagnosis and monitoring of inherited disorders of mitochondrial fatty acid β-oxidation, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. Unlike fatty acids that primarily function as energy sources or signaling molecules, the clinical significance of this compound lies in its accumulation as a metabolic byproduct when the β-oxidation pathway is impaired. This guide provides an in-depth overview of the metabolic origins of this compound, its role as a diagnostic marker, detailed experimental protocols for its quantification, and a discussion of its place within the broader context of lipid metabolism.

Introduction: The Context of Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a pivotal catabolic process that provides a significant source of energy, especially during periods of fasting or prolonged exercise. This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. A defect in any of the enzymes involved in this spiral can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). These disorders are characterized by a deficit in energy production and the accumulation of potentially toxic intermediate metabolites.

Metabolic Genesis of this compound

This compound is not a product of normal fatty acid β-oxidation. Its presence in detectable amounts in urine or plasma is indicative of a metabolic bottleneck. The formation of this compound is a consequence of an alternative, or "overflow," pathway becoming active when the primary β-oxidation pathway is compromised, particularly at the step catalyzed by LCHAD.

The metabolic route to this compound involves two key processes: ω-oxidation and subsequent β-oxidation of the resulting dicarboxylic acid.

  • ω-Oxidation of 3-Hydroxy Fatty Acids : When long-chain 3-hydroxy fatty acids, such as 3-hydroxyoctadecanoic acid, accumulate due to a blockage in β-oxidation, they can be shunted to the endoplasmic reticulum. Here, they undergo ω-oxidation, a process that hydroxylates the terminal methyl (ω) carbon. This is followed by further oxidation to a carboxylic acid, resulting in the formation of a 3-hydroxy dicarboxylic acid.

  • β-Oxidation of Dicarboxylic Acids : The newly formed long-chain 3-hydroxy dicarboxylic acid can then be transported to the mitochondria or peroxisomes for β-oxidation from the ω-end. This process can shorten the carbon chain, leading to the excretion of a profile of various chain-length 3-hydroxydicarboxylic acids.[1][2]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

metabolic_pathway cluster_mito Mitochondrial Matrix cluster_er Endoplasmic Reticulum Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Beta_Oxidation_Spiral β-Oxidation (Normal Pathway) Long-Chain Fatty Acyl-CoA->Beta_Oxidation_Spiral 3-Hydroxyacyl-CoA Long-Chain 3-Hydroxyacyl-CoA Beta_Oxidation_Spiral->3-Hydroxyacyl-CoA LCHAD_Block LCHAD/TFP Deficiency 3-Hydroxyacyl-CoA->LCHAD_Block Acetyl-CoA Acetyl-CoA 3-Hydroxyacyl-CoA->Acetyl-CoA LCHAD Omega_Oxidation ω-Oxidation (Alternative Pathway) 3-Hydroxyacyl-CoA->Omega_Oxidation Accumulation & Shunting 3-HODDA 3-Hydroxyoctadecanedioic Acid Omega_Oxidation->3-HODDA Urinary_Excretion Urinary Excretion 3-HODDA->Urinary_Excretion Excreted

Metabolic pathway for the formation of this compound.

Role as a Biomarker in LCHAD and TFP Deficiencies

The primary biological role of this compound is as a diagnostic biomarker for LCHAD and TFP deficiencies.[3] In healthy individuals, the concentration of this metabolite is negligible. However, in patients with a compromised LCHAD enzyme, the upstream intermediate, long-chain 3-hydroxyacyl-CoA, accumulates and is redirected to the ω-oxidation pathway, leading to a significant increase in the urinary excretion of this compound and other related 3-hydroxydicarboxylic acids.[1][4]

Data Presentation

While precise concentrations can vary based on the patient's metabolic state (e.g., fasting vs. fed), the following table provides a representative summary of the expected quantitative changes in long-chain 3-hydroxy fatty acids and 3-hydroxydicarboxylic acids in the plasma and urine of individuals with LCHAD deficiency compared to control subjects.

Analyte ClassBiological MatrixControl Subjects (μmol/L)LCHAD Deficient Patients (μmol/L)Fold Increase (Approximate)
Long-Chain 3-Hydroxy Fatty Acids (C14-C18) Plasma< 0.11 - 10>10x
3-Hydroxydicarboxylic Acids (C10-C18) UrineNot typically detectedSignificantly elevatedN/A

Note: The values presented are illustrative and based on qualitative descriptions of "increased levels" in the literature. Actual concentrations should be determined against established reference ranges in a clinical laboratory setting.

The diagnostic power is enhanced by analyzing the ratios of different chain-length 3-hydroxydicarboxylic acids. For instance, in LCHAD deficiency, there is a characteristic increase in C12 and C14 3-hydroxydicarboxylic acids relative to C10.[1]

Signaling Pathways: A Lack of Direct Evidence

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in the same way as other fatty acid derivatives (e.g., eicosanoids or ligands for nuclear receptors). Searches for direct activation of pathways involving peroxisome proliferator-activated receptors (PPARs) by 3-hydroxydicarboxylic acids have not yielded positive results.

The connection to PPARs is indirect; PPARα is a master regulator of fatty acid metabolism, controlling the expression of many genes involved in fatty acid oxidation, including those in the ω-oxidation pathway.[5][6] Therefore, the metabolic shift leading to the production of this compound occurs within a system regulated by PPARα, but the molecule itself is not known to be a PPAR ligand. Its accumulation is a consequence of a dysfunctional metabolic pathway rather than a trigger for a specific signaling cascade.

Experimental Protocols

The gold standard for the quantitative analysis of this compound and related metabolites is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[7][8]

Detailed Methodology for Urinary 3-Hydroxydicarboxylic Acid Analysis

This protocol outlines the key steps for the analysis of urinary organic acids, with a focus on 3-hydroxydicarboxylic acids.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen urine samples at room temperature.

  • Determine the creatinine (B1669602) concentration of the urine to normalize the sample volume. A typical protocol aims to use a volume of urine containing a set amount of creatinine (e.g., 0.25 mg).

  • To a screw-cap glass tube, add the calculated volume of urine.

  • Add a known amount of a stable isotope-labeled internal standard for each analyte of interest. For long-chain 3-hydroxydicarboxylic acids, a synthesized ¹³C-labeled analog would be ideal.

2. Extraction:

  • Acidify the urine sample to a pH < 2 by adding 6 M HCl.

  • Add NaCl to saturate the aqueous phase and improve extraction efficiency.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

3. Derivatization:

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), often in a pyridine (B92270) or acetonitrile (B52724) solvent.[9]

  • Seal the tube and heat at 70-90°C for 60 minutes to convert the carboxylic acid and hydroxyl groups to their volatile trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating organic acids (e.g., a 5% phenyl methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1-2 μL) of the derivatized sample into the GC.

  • Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C) to elute the analytes of interest.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode to monitor characteristic ions of the native analyte and its corresponding stable isotope-labeled internal standard.

The following diagram provides a workflow for this experimental protocol.

experimental_workflow start Urine Sample Collection creatinine Creatinine Normalization start->creatinine is_spike Internal Standard Spiking (¹³C-labeled analogs) creatinine->is_spike acidify Acidification (pH < 2) & Salt Saturation is_spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry derivatize Derivatization with BSTFA (70-90°C for 60 min) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification (Comparison to Internal Standard) gcms->quantify end Report Results quantify->end

Experimental workflow for the analysis of urinary 3-hydroxydicarboxylic acids.

Conclusion and Future Perspectives

This compound serves as a crucial biomarker in the field of inborn errors of metabolism. Its presence is a direct reflection of a severe perturbation in the mitochondrial β-oxidation of long-chain fatty acids. For researchers and drug development professionals, understanding its metabolic origin is key to interpreting metabolomic data in the context of FAODs and related conditions.

While a direct signaling role for this compound has not been established, the potential for accumulated metabolic intermediates to exert off-target effects or modulate cellular processes remains an area for future investigation. The development of therapies for LCHAD deficiency, which aim to reduce the accumulation of toxic intermediates, will continue to rely on the accurate and sensitive measurement of biomarkers like this compound to assess treatment efficacy. Further research may also explore whether the chronic presence of such dicarboxylic acids contributes to the long-term pathology observed in FAODs, such as cardiomyopathy and neuropathy.

References

Unlocking 3-Hydroxyoctadecanedioic Acid: A Technical Guide to its Discovery and Isolation from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and isolation of 3-hydroxyoctadecanedioic acid from plant sources. This document provides an in-depth overview of the compound's origins within plant biopolymers, detailed experimental protocols for its extraction and purification, and quantitative data from relevant plant species.

Introduction: The Elusive this compound

This compound, a C18 dicarboxylic acid with a hydroxyl group at the third carbon position, is not a freely occurring metabolite in plants. Instead, scientific evidence points to its existence as a monomeric component of the complex biopolyesters, cutin and suberin. These protective layers are integral to the plant's interaction with its environment, forming a barrier on aerial surfaces (cutin) and within roots, bark, and wound sites (suberin).

The primary constituents of these polymers are long-chain fatty acids, including ω-hydroxy fatty acids and α,ω-dicarboxylic acids, with chain lengths predominantly ranging from C16 to C26. The presence of this compound is therefore intrinsically linked to the degradation of these complex plant matrices. This guide outlines the scientific basis and methodologies for its liberation and subsequent isolation.

Plant Sources and Quantitative Data

While direct quantitative data for this compound is scarce in existing literature, analysis of suberin composition in various plants reveals the prevalence of C18 dicarboxylic acids, which are precursors or related compounds. The following table summarizes the quantitative analysis of relevant suberin monomers from selected plant species, providing a basis for selecting source materials. The primary analytical method for this data is Gas Chromatography-Mass Spectrometry (GC-MS) following depolymerization of the suberin matrix.

Plant SpeciesTissueC18 α,ω-Dicarboxylic Acids (% of total suberin monomers)C18 ω-Hydroxy Fatty Acids (% of total suberin monomers)Reference
Arabidopsis thalianaRootIncreased in hht mutant linesData variable[1]
Arabidopsis thalianaSeedSignificant componentSignificant component[1]
Solanum tuberosum (Potato)Tuber PeridermHigh abundanceSignificant component[2]
Quercus suber (Cork Oak)Cork53%Significant component[2][3]
Camelina sativaRoot & Seed CoatHigh abundance (from 18:1)High abundance (from 18:1)[4]

Experimental Protocols: From Plant Tissue to Purified Compound

The isolation of this compound necessitates a multi-step process involving the extraction of the suberin or cutin polymer, its depolymerization, and subsequent chromatographic purification of the target monomer.

Extraction and Depolymerization of Suberin/Cutin

This protocol is a generalized procedure based on established methods for suberin analysis.

Objective: To liberate the monomeric constituents of suberin or cutin from plant tissue.

Materials:

  • Dried and finely ground plant tissue (e.g., potato peel, cork, or roots of Arabidopsis)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Sodium methoxide (B1231860) in methanol (0.5 M)

  • Hydrochloric acid (HCl)

  • Hexane (B92381) or Dichloromethane

  • Internal standard (e.g., ω-pentadecalactone) for quantification

  • Soxhlet extraction apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dewaxing: The dried plant material is exhaustively extracted with chloroform in a Soxhlet apparatus for 8-12 hours to remove soluble waxes.[5]

  • Depolymerization (Transesterification): The dewaxed plant residue is dried and then refluxed with a solution of sodium methoxide in methanol for 2-4 hours.[6] This step cleaves the ester bonds within the suberin/cutin polymer, releasing the constituent monomers as methyl esters.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified to pH 6 with hydrochloric acid.[6] The liberated fatty acid methyl esters are then extracted with hexane or dichloromethane. The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated using a rotary evaporator.

Purification of this compound

Objective: To isolate and purify the target compound from the mixture of suberin monomers.

Materials:

  • Crude monomer extract from step 3.1

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane:ethyl acetate (B1210297) gradients)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

  • Analytical standards for identification

Procedure:

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used to separate the different classes of monomers. The polarity of this compound methyl ester will be higher than unsubstituted dicarboxylic acid methyl esters due to the hydroxyl group.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • High-Purity Isolation (Optional): For obtaining highly pure this compound, the enriched fractions from column chromatography can be further purified using preparative HPLC.

  • Hydrolysis of Methyl Esters (Optional): If the free acid form is desired, the purified methyl ester can be hydrolyzed using a mild alkaline solution followed by acidification and extraction.

Identification and Quantification

Objective: To confirm the identity and determine the quantity of the isolated compound.

Materials:

  • Purified sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Derivatization: Prior to GC-MS analysis, the polar functional groups (hydroxyl and carboxyl) of the purified compound are derivatized, for example, by silylation with BSTFA, to increase volatility.[5]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The mass spectrum of the target compound is compared with spectral libraries and known standards for positive identification. The fragmentation pattern will be characteristic of the 3-hydroxy dicarboxylic acid structure.

  • Quantification: Quantification is achieved by comparing the peak area of the compound with that of a known amount of an internal standard added at the beginning of the extraction process.[5][7]

  • Structural Elucidation (NMR): For unambiguous structure confirmation, ¹H and ¹³C NMR spectroscopy of the purified compound should be performed.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

Experimental_Workflow Plant_Material Plant Material (e.g., Potato Peel) Grinding Grinding and Drying Plant_Material->Grinding Dewaxing Soxhlet Extraction (Chloroform) Grinding->Dewaxing Depolymerization Transesterification (NaOCH3/MeOH) Dewaxing->Depolymerization Extraction Acidification & Liquid-Liquid Extraction Depolymerization->Extraction Crude_Extract Crude Monomer Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Purified_Fractions Purified Fractions TLC_Analysis->Purified_Fractions Derivatization Derivatization (e.g., Silylation) Purified_Fractions->Derivatization NMR_Analysis NMR Analysis (Structure Elucidation) Purified_Fractions->NMR_Analysis GCMS_Analysis GC-MS Analysis (Identification & Quantification) Derivatization->GCMS_Analysis

Caption: Workflow for the isolation and identification of this compound.

Generalized Fatty Acid Signaling Pathway in Plant Defense

While a specific signaling pathway for this compound is not yet elucidated, it is understood that fatty acids and their derivatives are crucial signaling molecules in plant defense responses. The following diagram illustrates a generalized pathway.

Fatty_Acid_Signaling Pathogen_Attack Pathogen Attack / Wounding Lipases Lipases Pathogen_Attack->Lipases Membrane_Lipids Membrane Lipids Membrane_Lipids->Lipases Fatty_Acids Release of Fatty Acids (e.g., C18) Lipases->Fatty_Acids Oxidation Oxidation (LOX, etc.) Fatty_Acids->Oxidation Oxylipins Oxylipins (e.g., Jasmonic Acid) Oxidation->Oxylipins Gene_Expression Defense Gene Expression Oxylipins->Gene_Expression Defense_Response Plant Defense Response Gene_Expression->Defense_Response

Caption: Generalized pathway of fatty acid-mediated defense signaling in plants.

Conclusion and Future Perspectives

The discovery and isolation of this compound from plant sources is a challenging yet rewarding endeavor that lies at the intersection of natural product chemistry and plant biochemistry. While not a directly synthesized product, its presence within the suberin and cutin matrices of many plant species makes it an accessible target through controlled depolymerization and purification techniques. The methodologies outlined in this guide provide a robust framework for researchers to isolate and study this and other related hydroxy fatty acids.

Future research should focus on screening a wider variety of plant species for their suberin composition to identify sources rich in C18 hydroxy dicarboxylic acids. Furthermore, elucidating the specific biological activities and potential signaling roles of these compounds will be crucial for unlocking their full potential in drug development and other biotechnological applications.

References

3-Hydroxyoctadecanedioic Acid: A Key Monomer in the Suberin Biopolymer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyoctadecanedioic acid as a significant, though less abundant, monomeric component of suberin. Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses. This document details the current understanding of the structure, biosynthesis, and regulation of suberin, with a specific focus on its hydroxylated dicarboxylic acid constituents. It also provides detailed experimental protocols for the analysis of these compounds and discusses their potential significance in drug development and biomaterial applications.

Introduction to Suberin and its Monomeric Composition

Suberin is a heteropolymer composed of aliphatic and aromatic domains. The aliphatic domain is a polyester primarily made up of long-chain fatty acids, ω-hydroxyacids, α,ω-dicarboxylic acids, and glycerol.[1][2][3] The aromatic domain is composed of hydroxycinnamic acids, such as ferulic acid, and their derivatives, which are thought to be cross-linked with the aliphatic domain.[1][4] The exact composition of suberin varies significantly between plant species, tissues, and developmental stages.[5]

The major aliphatic monomers of suberin typically have chain lengths of C16 to C28.[5] While ω-hydroxyacids and α,ω-dicarboxylic acids are the most abundant components, in-chain hydroxylated fatty acids, including this compound, are also present, contributing to the complexity and functionality of the suberin polymer.

Quantitative Analysis of Suberin Monomers

While extensive quantitative data exists for the major suberin monomers, specific quantitative data for this compound is not widely reported in the literature. The analysis of suberin composition typically groups monomers into broader classes. The following table summarizes the general composition of suberin in a representative plant species, highlighting the classes where this compound would be categorized.

Suberin Monomer ClassTypical Abundance (% of total aliphatic monomers)Key ExamplesPutative Location of this compound
α,ω-Dicarboxylic Acids20 - 50%Octadecanedioic acid, Eicosanedioic acidThis is the primary class for this compound.
ω-Hydroxyacids30 - 60%18-Hydroxyoctadecanoic acid, 22-Hydroxydocosanoic acid-
Fatty Acids5 - 15%Hexadecanoic acid, Octadecanoic acid-
Fatty Alcohols< 5%Octadecanol, Eicosanol-
Glycerol5 - 20%--
Ferulic Acid1 - 10%--

Note: The abundances are approximate and can vary significantly based on the plant source and analytical method.

Biosynthesis of Suberin Monomers with a Focus on Hydroxylated Dicarboxylic Acids

The biosynthesis of the aliphatic suberin monomers originates from fatty acid synthesis in the plastids. A series of enzymes, including fatty acid elongases, cytochrome P450 monooxygenases, and dehydrogenases, are involved in the generation of the various suberin monomers.

General Pathway for ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis

The biosynthesis of long-chain ω-hydroxyacids and α,ω-dicarboxylic acids is a multi-step process that occurs in the endoplasmic reticulum.

  • Fatty Acid Elongation: C16 and C18 fatty acids are elongated to very-long-chain fatty acids (VLCFAs) by a fatty acid elongase complex.

  • ω-Hydroxylation: Cytochrome P450 enzymes of the CYP86 family, such as CYP86A1 and CYP86B1, catalyze the ω-hydroxylation of fatty acids to produce ω-hydroxyacids.[2]

  • Oxidation to Dicarboxylic Acids: The ω-hydroxy group is further oxidized to a carboxylic acid group by ω-hydroxyacid dehydrogenases and ω-oxoacid dehydrogenases, resulting in the formation of α,ω-dicarboxylic acids.[6]

Proposed Biosynthetic Pathway for this compound

The specific enzymatic pathway for the introduction of a hydroxyl group at the C-3 position of octadecanedioic acid in suberin biosynthesis has not been fully elucidated. However, based on known biochemical reactions, a plausible pathway can be proposed:

Biosynthesis of this compound Octadecanedioic acid Octadecanedioic acid 3-Oxooctadecanedioic acid 3-Oxooctadecanedioic acid Octadecanedioic acid->3-Oxooctadecanedioic acid Hydroxylation This compound This compound 3-Oxooctadecanedioic acid->this compound Reduction Fatty acid hydroxylase (CYP?) Fatty acid hydroxylase (CYP?) 3-Ketoacyl-CoA reductase-like enzyme 3-Ketoacyl-CoA reductase-like enzyme

Caption: Proposed biosynthetic pathway for this compound.

This proposed pathway involves two key steps:

  • Hydroxylation at the C-3 position: A fatty acid hydroxylase, potentially a cytochrome P450 enzyme, could introduce a hydroxyl group at the C-3 position of octadecanedioic acid, forming a 3-oxo intermediate.

  • Reduction of the keto group: A reductase, possibly a 3-ketoacyl-CoA reductase-like enzyme, would then reduce the keto group at the C-3 position to a hydroxyl group, yielding this compound.

Further research is required to identify and characterize the specific enzymes involved in this pathway.

Regulation of Suberin Biosynthesis

The biosynthesis of suberin is a highly regulated process, influenced by developmental cues and environmental stresses. Several transcription factors and plant hormones have been identified as key regulators.

Regulation of Suberin Biosynthesis cluster_signals Signals cluster_hormones Hormones cluster_tfs Transcription Factors cluster_genes Suberin Biosynthesis Genes Developmental Cues Developmental Cues ABA ABA Developmental Cues->ABA Auxin Auxin Developmental Cues->Auxin Abiotic/Biotic Stress Abiotic/Biotic Stress Abiotic/Biotic Stress->ABA MYB Factors MYB Factors ABA->MYB Factors Auxin->MYB Factors CYP86A1 CYP86A1 MYB Factors->CYP86A1 CYP86B1 CYP86B1 MYB Factors->CYP86B1 FARs, GPATs, etc. FARs, GPATs, etc. MYB Factors->FARs, GPATs, etc. Suberin Deposition Suberin Deposition CYP86A1->Suberin Deposition CYP86B1->Suberin Deposition FARs, GPATs, etc.->Suberin Deposition Suberin Monomer Analysis Workflow Plant Tissue Plant Tissue Delipidation Delipidation Plant Tissue->Delipidation Solvent Extraction Depolymerization Depolymerization Delipidation->Depolymerization Methanolysis (NaOMe/MeOH) Extraction Extraction Depolymerization->Extraction Organic Solvent Derivatization Derivatization Extraction->Derivatization Silylation (e.g., BSTFA) HPLC-MS Analysis HPLC-MS Analysis Extraction->HPLC-MS Analysis Direct Injection GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis HPLC-MS Analysis->Data Analysis

References

Unveiling Nature's Bounty: A Technical Guide to Long-Chain Hydroxy Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and analysis of long-chain hydroxy dicarboxylic acids (LCHDAAs) has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these valuable bi-functional molecules, with a focus on their origins in the plant kingdom and microbial ecosystems.

Long-chain hydroxy dicarboxylic acids are fatty acids that possess both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at or near the ends of their aliphatic chains. This unique structure imparts amphiphilic properties, making them valuable precursors for the synthesis of specialty polymers, adhesives, lubricants, and pharmaceuticals. This guide delves into the primary natural reservoirs of these compounds, offering a detailed overview of their chemical diversity and the biological pathways responsible for their production.

Plant-Derived Polyesters: A Major Reservoir of LCHDAAs

The primary natural sources of long-chain hydroxy dicarboxylic acids are the plant biopolyesters, cutin and suberin . These complex macromolecules form protective layers on the aerial surfaces of plants (cuticle) and in subterranean tissues and bark, respectively, providing a barrier against environmental stresses.[1][2]

Cutin , the main structural component of the plant cuticle, is a polymer primarily composed of C16 and C18 fatty acids.[2][3] The monomeric composition of cutin is highly variable among plant species, but it is a significant source of dihydroxy and trihydroxy C16 and C18 acids, as well as their corresponding dicarboxylic acids.[2][3][4] For instance, the cutin of Quercus suber leaves is comprised of 44.4% ω-hydroxy fatty acids and 6.5% α,ω-dicarboxylic acids.[4]

Suberin is another complex polyester (B1180765) found in the cell walls of various plant tissues, including roots, bark, and wound-healing sites.[1] Its composition typically includes long-chain α,ω-diacids and ω-hydroxy acids, with chain lengths ranging from C16 to C26.[5] The suberin of soybean roots, for example, contains a mixture of ω-hydroxy acids and α,ω-diacids.[1]

The following tables summarize the quantitative composition of cutin and suberin monomers from various plant species, highlighting the prevalence of long-chain hydroxy dicarboxylic acids.

Table 1: Monomeric Composition of Cutin from Various Plant Species

Plant SpeciesTissueω-Hydroxy Acids (%)α,ω-Dicarboxylic Acids (%)Other Aliphatics (%)Aromatics (%)Reference
Quercus suberLeaf44.46.520.7 (Fatty Acids)12.8[4]
Arabidopsis thalianaLeaf & Stem-Predominantly 18:2 DCA--[2]
Physcomitrella patensGametophytePresent (16-hydroxyhexadecanoic acid)Present (5-hydroxytetradecanedioic acid)->50[6]

Note: The composition can vary significantly based on the plant's developmental stage and environmental conditions. "-" indicates that the specific value was not provided in the cited source in a comparable format.

Table 2: Monomeric Composition of Suberin from Various Plant Tissues and Species (µg/cm²)

Plant SpeciesTissueω-Hydroxy Acidsα,ω-DiacidsFatty AcidsAlcoholsAromaticsReference
Clivia miniataSoil-grown root hypodermis~15~5~2~1~3[7]
Monstera deliciosaYoung aerial root hypodermis~8~3~1~0.5~2[7]
Solanum tuberosumTuber periderm~25~10~3~2~5[7]
Manihot esculentaTuber periderm~18~8~2~1~4[7]
Malus domesticaShoot bark~12~5~1~1~3[7]

Microbial Factories: An Emerging Source

Beyond the plant kingdom, certain microorganisms, particularly yeasts and bacteria, have demonstrated the ability to produce long-chain hydroxy dicarboxylic acids. These microbial systems offer a promising avenue for the biotechnological production of these valuable compounds from renewable feedstocks.

The yeast Starmerella bombicola (formerly Candida bombicola) is a well-studied producer of sophorolipids, which are glycolipids containing a long-chain hydroxy fatty acid.[8] Through metabolic engineering, strains of S. bombicola have been developed to produce significant quantities of ω- and (ω-1)-hydroxy fatty acids and their corresponding dicarboxylic acids.[9]

Certain bacteria, such as species of Pseudomonas , are also known to metabolize fatty acids and produce hydroxylated derivatives, including branched-chain hydroxy fatty acids.[10] Engineered strains of Escherichia coli have been developed to produce long-chain α,ω-dicarboxylic acids from fatty acids and plant oils.[11][12]

Biosynthesis of Long-Chain Hydroxy Dicarboxylic Acids in Plants

The biosynthesis of the aliphatic monomers of cutin and suberin is a complex process involving multiple enzymatic steps localized in the endoplasmic reticulum. The pathway begins with the synthesis of C16 and C18 fatty acids in the plastid. These fatty acids are then hydroxylated at the ω-position by cytochrome P450 enzymes of the CYP86A and CYP86B families. Subsequent oxidation of the ω-hydroxy group by ω-hydroxyacid dehydrogenases leads to the formation of the corresponding α,ω-dicarboxylic acid.[13]

The regulation of cutin and suberin biosynthesis is controlled by a complex network of transcription factors, including members of the MYB family.[14] These transcription factors respond to developmental cues and environmental stresses, modulating the expression of the biosynthetic genes. The phytohormone abscisic acid (ABA) has been shown to play a crucial role in regulating suberin deposition in response to stress.[8]

Biosynthesis_of_Long_Chain_Hydroxy_Dicarboxylic_Acids Fatty_Acid C16/C18 Fatty Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_Fatty_Acid CYP86A/B (ω-hydroxylase) omega_Oxo_Fatty_Acid ω-Oxo Fatty Acid omega_Hydroxy_Fatty_Acid->omega_Oxo_Fatty_Acid ω-Hydroxyacid Dehydrogenase alpha_omega_Dicarboxylic_Acid α,ω-Dicarboxylic Acid omega_Oxo_Fatty_Acid->alpha_omega_Dicarboxylic_Acid ω-Oxoacid Dehydrogenase

Biosynthesis of α,ω-dicarboxylic acids from fatty acids in plants.

Experimental Protocols

Extraction and Analysis of Cutin and Suberin Monomers from Plant Tissues

A widely used method for the analysis of cutin and suberin monomers involves the depolymerization of the polyester matrix followed by gas chromatography-mass spectrometry (GC-MS) analysis of the released monomers.

1. Delipidation:

  • The plant tissue is first exhaustively extracted with organic solvents (e.g., chloroform, methanol) to remove soluble waxes and other lipids.[2]

2. Depolymerization:

  • The delipidated residue is then subjected to transesterification using sodium methoxide (B1231860) in methanol (B129727) or other alkaline hydrolysis methods to break the ester bonds of the polymer.[2]

3. Derivatization:

  • The resulting monomers, which contain free hydroxyl and carboxyl groups, are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

4. GC-MS Analysis:

  • The derivatized monomers are separated and identified using GC-MS. Quantification is typically performed using an internal standard.[2]

Experimental_Workflow_Plant Plant_Tissue Plant Tissue Delipidation Delipidation (Solvent Extraction) Plant_Tissue->Delipidation Depolymerization Depolymerization (e.g., NaOMe/MeOH) Delipidation->Depolymerization Derivatization Derivatization (e.g., Silylation) Depolymerization->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for the analysis of cutin and suberin monomers.
Extraction and Analysis of Long-Chain Fatty Acids from Microbial Cultures

The analysis of long-chain hydroxy dicarboxylic acids from microbial cultures follows a similar principle of extraction, derivatization, and chromatographic analysis.

1. Cell Harvesting and Lysis:

  • Microbial cells are harvested from the culture medium by centrifugation. Cell lysis is then performed to release the intracellular fatty acids.

2. Extraction:

  • The fatty acids are extracted from the cell lysate and the culture supernatant using organic solvents.

3. Derivatization:

  • The extracted fatty acids are derivatized to form volatile esters, such as methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, for GC analysis.[15]

4. GC-MS/GC-FID Analysis:

  • The derivatized fatty acids are analyzed by GC-MS for identification and GC-FID for quantification.[16]

Experimental_Workflow_Microbial Microbial_Culture Microbial Culture Cell_Harvesting Cell Harvesting & Lysis Microbial_Culture->Cell_Harvesting Extraction Solvent Extraction Cell_Harvesting->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC_Analysis GC-MS / GC-FID Analysis Derivatization->GC_Analysis

Workflow for microbial long-chain fatty acid analysis.

Signaling Pathways Regulating Cutin and Suberin Biosynthesis

The biosynthesis of cutin and suberin is tightly regulated by a complex interplay of developmental and environmental signals. These signals are transduced through signaling cascades that ultimately control the expression of the biosynthetic genes.

Key transcription factors, such as those from the MYB, AP2/ERF, and homeodomain-leucine zipper families, have been identified as master regulators of this process.[14] For example, in Arabidopsis, the transcription factor MYB36 is a key regulator of Casparian strip formation, which involves the deposition of both lignin (B12514952) and suberin in the root endodermis.[8] These transcription factors are themselves regulated by upstream signaling components, including phytohormones like ABA, and developmental regulators such as SHORT-ROOT (SHR).[8]

Signaling_Pathway cluster_signals Signals cluster_regulators Regulators cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Developmental_Cues Developmental Cues Upstream_Regulators Upstream Regulators (e.g., SHR) Developmental_Cues->Upstream_Regulators Environmental_Stresses Environmental Stresses Phytohormones Phytohormones (e.g., ABA) Environmental_Stresses->Phytohormones MYB MYB TFs Phytohormones->MYB Upstream_Regulators->MYB AP2_ERF AP2/ERF TFs Upstream_Regulators->AP2_ERF Biosynthetic_Genes Cutin & Suberin Biosynthetic Genes MYB->Biosynthetic_Genes AP2_ERF->Biosynthetic_Genes HD_ZIP HD-ZIP TFs HD_ZIP->Biosynthetic_Genes Polymer_Deposition Cutin & Suberin Polymer Deposition Biosynthetic_Genes->Polymer_Deposition

Simplified signaling network regulating cutin and suberin biosynthesis.

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analysis of long-chain hydroxy dicarboxylic acids. Further research into the diverse chemical structures and biological activities of these compounds is warranted to fully unlock their potential in various industrial and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxyoctadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctadecanedioic acid is a long-chain hydroxydicarboxylic acid. The analysis of dicarboxylic acids (DCAs) in biological fluids is crucial for biomarker discovery, as they play significant roles in various physiological and metabolic processes. Their quantification can be challenging due to low endogenous concentrations and the need for sensitive analytical methods. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound in biological matrices is typically achieved using either GC-MS or LC-MS/MS. Both techniques offer high sensitivity and selectivity, but each has its own advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its high sensitivity and specificity in analyzing a wide range of compounds in complex matrices, often with simpler sample preparation compared to GC-MS. Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.12 µmol/L[1]fg levels
Limit of Quantification (LOQ) ~0.4 µmol/L (Estimated)fg levels
**Linearity (R²) **>0.99>0.998[2]
Recovery 85-115%88-110%[3][4]
Precision (%RSD) <15%<15%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of this compound from plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., deuterated this compound)

  • Methyl-tert-butyl ether (MTBE)[5][6][7] or Ethyl Acetate (B1210297)

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 500 µL of plasma or serum in a centrifuge tube, add the internal standard.

  • Acidify the sample by adding 50 µL of 1M HCl or an appropriate amount of formic acid to reach a pH < 3.

  • Add 2 mL of MTBE or ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of the organic solvent for improved recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

G cluster_sample_prep Sample Preparation Workflow sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is acidify Acidify Sample add_is->acidify add_solvent Add Organic Solvent (e.g., MTBE) acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Dry and Evaporate extract->dry derivatize Derivatization dry->derivatize

Sample Preparation Workflow
GC-MS Protocol

Derivatization: Silylation This protocol describes the derivatization of the extracted analyte to make it volatile for GC-MS analysis.

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile

  • Heating block or oven

Protocol:

  • Reconstitute the dried extract in 50 µL of pyridine or acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

  • Cap the vial tightly and heat at 60-80°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrument Conditions (Typical):

  • Gas Chromatograph: Agilent 6890 or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

LC-MS/MS Protocol

Derivatization: Esterification (with butanolic HCl) This derivatization is often used to improve chromatographic retention and ionization efficiency for dicarboxylic acids.[5][6][7]

Materials:

  • Dried sample extract

  • 3 M HCl in n-butanol

  • Heating block or oven

Protocol:

  • Add 100 µL of 3 M HCl in n-butanol to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample and evaporate the reagent under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for injection.

LC-MS/MS Instrument Conditions (Typical):

  • Liquid Chromatograph: Agilent 1290, Waters Acquity UPLC, or similar

  • Mass Spectrometer: AB Sciex 5500, Thermo Fisher Q Exactive, or similar

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient:

    • Start with 5-10% B, hold for 1 minute

    • Increase to 95% B over 8-10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 2-3 minutes

  • Injection Volume: 5-10 µL

  • Ion Source: Electrospray Ionization (ESI), negative or positive mode depending on derivatization

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Biological Context and Signaling Pathways

This compound is not a direct component of a major signaling cascade but is rather a metabolite formed through fatty acid oxidation pathways. Its formation can be indicative of the metabolic state, particularly when beta-oxidation is overwhelmed or impaired. The pathway begins with the common dietary fatty acid, octadecanoic acid (stearic acid).

  • Beta-Oxidation: Octadecanoic acid undergoes beta-oxidation, a mitochondrial process that shortens the fatty acid chain by two carbons in each cycle. An intermediate in this process is 3-hydroxyoctadecanoyl-CoA.[8][9][10][11]

  • Omega-Oxidation: When there is an excess of fatty acids, or if beta-oxidation is impaired, an alternative pathway called omega-oxidation becomes more active.[5][6][12][13] This pathway, occurring in the endoplasmic reticulum, oxidizes the terminal methyl (omega) carbon of the fatty acid. In the case of 3-hydroxyoctadecanoic acid, omega-oxidation would lead to the formation of this compound.

G cluster_pathway Metabolic Formation of this compound octadecanoic_acid Octadecanoic Acid beta_oxidation Beta-Oxidation (Mitochondria) octadecanoic_acid->beta_oxidation hydroxy_intermediate 3-Hydroxyoctadecanoic Acid beta_oxidation->hydroxy_intermediate omega_oxidation Omega-Oxidation (Endoplasmic Reticulum) hydroxy_intermediate->omega_oxidation final_product This compound omega_oxidation->final_product

Metabolic Pathway

Conclusion

The quantification of this compound can be reliably achieved using GC-MS or LC-MS/MS. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput. The protocols provided here offer a robust starting point for method development and validation. Understanding the metabolic origin of this dicarboxylic acid can provide valuable insights into cellular fatty acid metabolism and its potential dysregulation in various disease states.

References

Application Note: Quantitative Analysis of Long-Chain Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and quantitative analysis of long-chain dicarboxylic acids (LCDAs) in biological and aqueous matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their low volatility, a critical derivatization step is required prior to analysis. This protocol details sample extraction, derivatization via silylation, instrumental parameters for GC-MS, and data analysis.

Introduction

Long-chain dicarboxylic acids are important molecules involved in various metabolic pathways and are considered biomarkers for certain metabolic disorders. Accurate and robust quantification of these compounds in complex biological samples is crucial for clinical diagnostics and biomedical research. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for this purpose. However, the polar nature and low volatility of dicarboxylic acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2] Silylation is a widely used derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the analytes.[3][4]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation and Extraction, Derivatization, and GC-MS Analysis.

Apparatus and Reagents
  • Glassware: Centrifuge tubes (15 mL), autosampler vials (1.5 mL) with inserts.[5]

  • Equipment: Centrifuge, vortex mixer, heating block or water bath, nitrogen evaporator.

  • Solvents & Reagents: Ethyl Acetate (B1210297) (HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Internal Standard (e.g., deuterated dicarboxylic acid).

Sample Preparation and Extraction

This procedure is suitable for aqueous samples such as urine or plasma after protein precipitation.

  • Internal Standard Addition: To 1 mL of the sample (e.g., plasma, urine, or cell culture media) in a 15 mL glass centrifuge tube, add the internal standard solution to achieve a final concentration of approximately 10 µg/mL.

  • Acidification: Acidify the sample to a pH of approximately 3 using 6M HCl. This ensures that the dicarboxylic acids are in their protonated form.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the tube.[6]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all solvent is removed before proceeding to derivatization.[8]

Derivatization: Silylation

Derivatization converts the non-volatile dicarboxylic acids into their volatile trimethylsilyl (TMS) esters.[3]

  • Reagent Addition: To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the tube tightly and vortex briefly. Heat the mixture at 70-80°C for 1 hour to ensure complete derivatization.[3][9]

  • Cooling: Allow the sample to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a 1.5 mL GC autosampler vial with an insert for analysis.[5]

GC-MS Instrumental Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and target analytes.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[5]
Injector Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy.[10] Scan mode (e.g., m/z 50-650) can be used for initial identification.

Data Analysis and Quantification

  • Identification: Analytes are identified based on their retention times and the presence of characteristic ions in their mass spectra compared to authentic standards.

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations that have undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The concentration of the dicarboxylic acids in the unknown samples is then determined from this calibration curve.[11]

Method Performance

The performance of methods for dicarboxylic acid analysis can vary based on the specific analyte, derivatization agent, and instrument settings. The following table summarizes typical method performance characteristics reported in the literature.

Analyte RangeDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reproducibility (RSD%)Reference
C3-C9 DCAsSilylation (BSTFA)≤ 2 ng/m³ (in air)Not Specified≤ 10%[12]
C2-C14 DCAsEsterification (BF3/Butanol)1-4 pg (on column)Not SpecifiedNot Specified[10][13]
C2-C14 DCAsSilylation (BSTFA)5-40 pg (on column)Not SpecifiedNot Specified[10][13]
VariousD.E.S. Extraction1.7–8.3 µg/L5.1–25 µg/L4.0–6.7%[14]

DCA: Dicarboxylic Acid; D.E.S.: Deep Eutectic Solvent

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of long-chain dicarboxylic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Add_IS 2. Add Internal Standard Sample->Add_IS Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extract Dry 4. Evaporate to Dryness (Nitrogen Stream) Extract->Dry Add_Reagents 5. Add Pyridine & BSTFA + 1% TMCS Dry->Add_Reagents Heat 6. Heat at 70-80°C for 1 hour Add_Reagents->Heat Inject 7. Inject into GC-MS Heat->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification via Calibration Curve Integrate->Quantify Report 12. Generate Report Quantify->Report Derivatization_Reaction Silylation Reaction Logic DCA Dicarboxylic Acid (R-(COOH)2) - Low Volatility - Thermally Labile TMS_DCA TMS-Dicarboxylic Acid Ester (R-(COOSi(CH3)3)2) - High Volatility - Thermally Stable DCA->TMS_DCA + BSTFA, Heat BSTFA Silylation Reagent (BSTFA) BSTFA->TMS_DCA GC_Amenable Suitable for GC-MS Analysis TMS_DCA->GC_Amenable

References

Application Note: Derivatization of 3-Hydroxyoctadecanedioic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of long-chain hydroxy fatty acids. However, the low volatility and high polarity of molecules such as 3-hydroxyoctadecanedioic acid necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used method. The primary technique discussed is the conversion of the analyte into its trimethylsilyl (B98337) (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This process effectively masks the polar carboxyl and hydroxyl functional groups, leading to improved chromatographic peak shape and accurate quantification.

Introduction

This compound is a long-chain dicarboxylic acid with a hydroxyl group, a class of molecules that are often of interest in various biological and industrial contexts, including as components of plant polyesters like suberin. Due to their functional groups, these compounds exhibit low volatility and are prone to thermal degradation, making their direct analysis by GC-MS challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to enhance its volatility and thermal stability. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups. This process replaces the active hydrogen with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent frequently employed for this purpose. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered groups. This document outlines a comprehensive protocol for the silylation of this compound for subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Sample Preparation

Proper sample preparation is critical to ensure the derivatization reaction proceeds to completion and to prevent contamination.

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction should be performed to isolate the this compound. A common method involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate.[1]

  • Drying: The presence of water will interfere with the silylation reaction by hydrolyzing the derivatizing reagent and the TMS derivatives.[2] Therefore, the extracted sample must be thoroughly dried. This can be achieved by evaporating the solvent under a gentle stream of dry nitrogen gas at a slightly elevated temperature (e.g., 37°C).[1]

Derivatization Procedure (Silylation)

This protocol is adapted from established methods for the derivatization of hydroxy fatty acids.[1][3][4][5][6]

  • To the dried sample residue in a 2 mL reaction vial, add 100 µL of a mixture of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) and trimethylchlorosilane (TMCS).[1] A common ratio for this mixture is 99:1 (v/v) of BSTFA to TMCS.

  • For some applications, pyridine is added as a catalyst to speed up the reaction, especially with sterically hindered hydroxyl groups.[5] If using pyridine, add 25 µL to the reaction mixture.

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the reaction mixture at 80°C for 60 minutes.[1] This ensures the complete derivatization of both the carboxylic acid and hydroxyl groups.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. A typical injection volume is 1 µL.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the derivatization and GC-MS analysis of this compound.

Table 1: Derivatization Reaction Parameters

ParameterValueReference
Derivatizing AgentBSTFA with 1% TMCS[1][3][4]
Reagent Volume100 µL[1]
Catalyst (optional)Pyridine (25 µL)[5]
Reaction Temperature80 °C[1]
Reaction Time60 minutes[1]

Table 2: Recommended GC-MS Operating Conditions

ParameterValueReference
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane)[1]
Injection Volume1 µL[1]
Injector Temperature250 °C[7]
Carrier GasHelium[1][7]
Flow Rate1.0 - 1.7 mL/min[7][8]
Oven Temperature ProgramInitial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 6 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C[9]
Transfer Line Temperature280 °C[7]
Scan Rangem/z 50-800[9]

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Start with Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Drying Evaporation under Nitrogen Stream Extraction->Drying AddReagents Add BSTFA + TMCS (and optional Pyridine) Drying->AddReagents Vortex Vortex to Mix AddReagents->Vortex Incubate Incubate at 80°C for 60 minutes Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (HOOC-(CH2)14-CH(OH)-COOH) Derivative Trimethylsilyl Derivative ((CH3)3SiOOC-(CH2)14-CH(OSi(CH3)3)-COOSi(CH3)3) Analyte->Derivative + 3 BSTFA Reagent BSTFA (CF3CON(Si(CH3)3)2) Byproducts Byproducts

References

Application Notes and Protocols: 3-Hydroxyoctadecanedioic Acid in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctadecanedioic acid is a long-chain dicarboxylic acid that, while not as extensively studied as other fatty acids, holds potential in various biotechnological applications. Its relevance stems from its role as a metabolic intermediate in fatty acid oxidation and as a potential building block for novel biopolymers. These notes provide an overview of its current and prospective applications, alongside detailed protocols for its analysis and synthesis.

Application 1: Diagnostic Biomarker for Inborn Errors of Metabolism

This compound is a metabolite in the omega-oxidation pathway of 3-hydroxy fatty acids. The analysis of this and other 3-hydroxydicarboxylic acids in urine is a valuable tool for diagnosing certain inborn errors of fatty acid metabolism.

Pathophysiological Relevance:

In healthy individuals, mitochondrial beta-oxidation is the primary pathway for fatty acid degradation. When this pathway is impaired, alternative routes like omega-oxidation become more active. This leads to the formation of dicarboxylic acids. Specifically, 3-hydroxy fatty acids can undergo omega-oxidation to form 3-hydroxydicarboxylic acids.[1] The subsequent beta-oxidation of these dicarboxylates produces shorter-chain 3-hydroxydicarboxylic acids.[1]

Elevated levels of 3-hydroxydicarboxylic acids, including the C18 variant, can be indicative of defects in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) or medium-chain acyl-CoA dehydrogenase (MCAD).[1] The relative ratios of different chain-length 3-hydroxydicarboxylic acids can help pinpoint the specific enzyme deficiency.[1] For instance, a defect in LCHAD leads to characteristic ratios of C6, C12, and unsaturated C14 3-hydroxydicarboxylic acids relative to the C10 homologue.[1]

Data Presentation:

While specific quantitative data for this compound is not abundant in the literature, the following table illustrates the principle of using 3-hydroxydicarboxylic acid ratios for diagnosis, as described for related analytes.

Condition3OHDC6/3OHDC10 Ratio3OHDC8/3OHDC10 Ratio3OHDC12/3OHDC10 Ratio
LCHAD DeficiencyIncreasedNormal/Slightly IncreasedIncreased
MCAD DeficiencyDecreasedDecreasedNormal/Slightly Increased
Normal (Fasting)BaselineBaselineBaseline

Note: 3OHDC refers to 3-hydroxydicarboxylic acid of a specific carbon chain length. This data is illustrative of the diagnostic principle.

Experimental Protocol: Quantification of 3-Hydroxydicarboxylic Acids in Urine by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids and dicarboxylic acids in biological fluids.

1. Sample Preparation:

  • To 500 µL of urine, add 10 µL of a stable isotope-labeled internal standard mix (containing, for example, d2-3-hydroxydodecanedioic acid).

  • Acidify the sample to a pH of 1-2 using 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Instrument: Agilent 5890 series II system (or equivalent) with a mass selective detector.

  • Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • GC Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase at 3.8°C/min to 200°C.

    • Ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode. Monitor for the characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids.

4. Quantification:

  • Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the corresponding stable isotope internal standard.

Application 2: Precursor for Biopolymer Synthesis

Long-chain dicarboxylic acids are valuable platform chemicals for the synthesis of polymers such as polyamides, polyesters, and polyurethanes.[2][3] The biotechnological production of these diacids from renewable resources is an area of significant interest.[2][4] this compound, with its two carboxylic acid groups and a hydroxyl group, offers a unique trifunctional monomer for creating novel polymers with tailored properties like hydrophilicity, degradability, and cross-linking potential.

Potential Polymerization Pathways:

  • Polyesters: The carboxylic acid and hydroxyl groups can participate in polycondensation reactions to form polyesters.

  • Polyamides: The carboxylic acid groups can be reacted with diamines to form polyamides.

  • Cross-linking: The hydroxyl group can be used as a site for cross-linking polymer chains, enhancing material strength and stability.

Experimental Protocol: Microbial Production of Dicarboxylic Acids (General)

While a specific protocol for this compound is not established, this generalized protocol for producing dicarboxylic acids using oleaginous yeasts like Candida tropicalis can be adapted.

1. Strain Engineering:

  • Select a suitable host strain, such as Wickerhamiella sorbophila or Candida tropicalis.

  • Disrupt the genes involved in the beta-oxidation pathway (e.g., POX1, POX2) to prevent the degradation of the dicarboxylic acid product.

  • Optionally, overexpress genes in the omega-oxidation pathway (e.g., cytochrome P450 monooxygenases) to enhance the conversion of the fatty acid substrate.

2. Fermentation:

  • Medium: Prepare a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and the fatty acid precursor (e.g., 3-hydroxystearic acid).

  • Inoculation: Inoculate the medium with a pre-culture of the engineered yeast strain.

  • Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH, with adequate aeration and agitation.

  • Fed-Batch Operation: Feed the fatty acid substrate and other nutrients over the course of the fermentation to maintain optimal production and avoid substrate toxicity.

3. Product Recovery:

  • Separate the yeast cells from the fermentation broth by centrifugation or filtration.

  • Acidify the supernatant to precipitate the dicarboxylic acids.

  • Recover the precipitated product by filtration.

  • Purify the this compound using techniques such as recrystallization or chromatography.

Visualizations

Metabolic Pathway of 3-Hydroxydicarboxylic Acid Formation

MetabolicPathway FA 3-Hydroxyoctadecanoic Acid (3-Hydroxystearic Acid) OmegaOx Omega-Oxidation (CYP4F Family) FA->OmegaOx DCA This compound OmegaOx->DCA BetaOx Beta-Oxidation DCA->BetaOx ShortDCA Shorter Chain 3-Hydroxydicarboxylic Acids BetaOx->ShortDCA

Caption: Metabolic origin of 3-hydroxydicarboxylic acids.

Hypothetical Signaling Pathway

Based on the known signaling activities of other fatty acids like stearic acid, it can be hypothesized that this compound might also modulate cellular signaling, potentially through pathways like PI3K/AKT. This remains a speculative area for future research.

SignalingPathway Molecule This compound (Hypothetical) Receptor Membrane Receptor Molecule->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Cellular Responses (e.g., Survival, Growth) AKT->Downstream Promotes

References

Application Notes and Protocols: 3-Hydroxyoctadecanedioic Acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctadecanedioic acid is a long-chain dicarboxylic acid that has emerged as a potential biomarker for certain inborn errors of fatty acid metabolism, particularly those affecting the mitochondrial beta-oxidation pathway. Its presence and concentration in biological fluids, such as urine, can provide valuable diagnostic information for conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This document provides detailed application notes on the significance of this compound as a biomarker and comprehensive protocols for its analysis.

Clinical Significance

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation in the mitochondria to produce energy. However, when this pathway is impaired due to genetic defects, alternative metabolic routes, such as omega-oxidation, become more active. This compound is a product of this alternative pathway.

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder that specifically affects the breakdown of long-chain fatty acids.[1][2] In individuals with LCHAD deficiency, the accumulation of long-chain 3-hydroxy fatty acids, such as 3-hydroxyoctadecanoic acid, occurs.[3] These accumulated metabolites are then shunted into the omega-oxidation pathway, leading to the formation and subsequent excretion of 3-hydroxydicarboxylic acids, including this compound.[4][5] Therefore, elevated levels of this compound in urine can serve as a key indicator for diagnosing LCHAD deficiency and other related fatty acid oxidation disorders.[4]

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the incomplete beta-oxidation of long-chain fatty acids.

  • Incomplete Beta-Oxidation: In conditions like LCHAD deficiency, the beta-oxidation of long-chain fatty acids is stalled, leading to an accumulation of intermediates, including 3-hydroxyoctadecanoyl-CoA.

  • Omega-Oxidation Pathway: The accumulated 3-hydroxyoctadecanoic acid is then metabolized through the omega-oxidation pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys.[6][7]

  • Hydroxylation: The first step is the hydroxylation of the terminal methyl group (omega-carbon) of 3-hydroxyoctadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP4F11, to form 3,18-dihydroxyoctadecanoic acid.[8][9]

  • Oxidation: The newly introduced hydroxyl group is then oxidized to a carboxylic acid through the actions of alcohol dehydrogenase and aldehyde dehydrogenase, resulting in the formation of this compound.[6][10]

Biosynthesis of this compound Long-Chain Fatty Acids Long-Chain Fatty Acids Incomplete Beta-Oxidation (e.g., LCHAD Deficiency) Incomplete Beta-Oxidation (e.g., LCHAD Deficiency) Long-Chain Fatty Acids->Incomplete Beta-Oxidation (e.g., LCHAD Deficiency) Mitochondria 3-Hydroxyoctadecanoic Acid 3-Hydroxyoctadecanoic Acid Incomplete Beta-Oxidation (e.g., LCHAD Deficiency)->3-Hydroxyoctadecanoic Acid Accumulation Omega-Oxidation Pathway Omega-Oxidation Pathway 3-Hydroxyoctadecanoic Acid->Omega-Oxidation Pathway Endoplasmic Reticulum 3,18-Dihydroxyoctadecanoic Acid 3,18-Dihydroxyoctadecanoic Acid Omega-Oxidation Pathway->3,18-Dihydroxyoctadecanoic Acid CYP4F11 (Hydroxylation) This compound This compound 3,18-Dihydroxyoctadecanoic Acid->this compound Alcohol/Aldehyde Dehydrogenase (Oxidation)

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The urinary excretion of 3-hydroxydicarboxylic acids is significantly elevated in patients with LCHAD deficiency compared to healthy individuals or those with other metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. While specific absolute concentrations can vary between individuals and laboratories, the relative abundance of different 3-hydroxydicarboxylic acids can be diagnostically significant.[4]

AnalyteLCHAD DeficiencyMCAD DeficiencyNormal (Fasting)
3-Hydroxyoctanedioic acid (3OHDC8) Moderately ElevatedSignificantly ElevatedLow / Undetectable
3-Hydroxydecanedioic acid (3OHDC10) Moderately ElevatedSignificantly ElevatedLow / Undetectable
3-Hydroxydodecanedioic acid (3OHDC12) Significantly ElevatedModerately ElevatedLow / Undetectable
This compound Significantly Elevated Low / UndetectableLow / Undetectable
Ratio of (3OHDC12 + 3OHDC14:1) / 3OHDC10 High LowLow

This table summarizes expected trends based on published literature. Absolute values should be established by individual laboratories.

Experimental Protocols

The analysis of this compound in biological samples, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) following extraction and chemical derivatization.

Protocol 1: Urinary Organic Acid Analysis for this compound

This protocol outlines the steps for the extraction, derivatization, and GC-MS analysis of this compound from urine samples.

Materials and Reagents:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to remove any particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

    • Add a known amount of the internal standard.

    • Acidify the urine to pH 1-2 with HCl.

    • Saturate the sample with NaCl.

  • Extraction:

    • Add 5 mL of ethyl acetate to the acidified urine sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

    • Repeat the extraction process two more times, combining the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[11]

    • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[12]

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Gas Chromatograph Conditions:

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-650.

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Data Analysis:

  • Identify the TMS derivative of this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the internal standard.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Derivatization cluster_3 Analysis Urine Sample Collection Urine Sample Collection Addition of Internal Standard Addition of Internal Standard Urine Sample Collection->Addition of Internal Standard Acidification and Salting Acidification and Salting Addition of Internal Standard->Acidification and Salting Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification and Salting->Liquid-Liquid Extraction (Ethyl Acetate) Drying and Evaporation Drying and Evaporation Liquid-Liquid Extraction (Ethyl Acetate)->Drying and Evaporation Addition of BSTFA + TMCS and Pyridine Addition of BSTFA + TMCS and Pyridine Drying and Evaporation->Addition of BSTFA + TMCS and Pyridine Heating (60°C) Heating (60°C) Addition of BSTFA + TMCS and Pyridine->Heating (60°C) GC-MS Analysis GC-MS Analysis Heating (60°C)->GC-MS Analysis Data Processing and Quantification Data Processing and Quantification GC-MS Analysis->Data Processing and Quantification

Caption: Workflow for urinary this compound analysis.

Logical Relationship of Biomarker Utility

The utility of this compound as a biomarker is based on a clear logical progression from genetic defect to metabolic consequence.

Logical Framework for this compound as a Biomarker Genetic Defect (e.g., LCHAD mutation) Genetic Defect (e.g., LCHAD mutation) Enzyme Dysfunction (Impaired Beta-Oxidation) Enzyme Dysfunction (Impaired Beta-Oxidation) Genetic Defect (e.g., LCHAD mutation)->Enzyme Dysfunction (Impaired Beta-Oxidation) Substrate Accumulation (3-Hydroxyoctadecanoic Acid) Substrate Accumulation (3-Hydroxyoctadecanoic Acid) Enzyme Dysfunction (Impaired Beta-Oxidation)->Substrate Accumulation (3-Hydroxyoctadecanoic Acid) Upregulation of Alternative Pathway (Omega-Oxidation) Upregulation of Alternative Pathway (Omega-Oxidation) Substrate Accumulation (3-Hydroxyoctadecanoic Acid)->Upregulation of Alternative Pathway (Omega-Oxidation) Increased Production of this compound Increased Production of this compound Upregulation of Alternative Pathway (Omega-Oxidation)->Increased Production of this compound Elevated Urinary Excretion Elevated Urinary Excretion Increased Production of this compound->Elevated Urinary Excretion Biomarker for Diagnosis and Monitoring Biomarker for Diagnosis and Monitoring Elevated Urinary Excretion->Biomarker for Diagnosis and Monitoring

Caption: Logical flow of this compound's biomarker utility.

References

Application Notes and Protocols for the Extraction of Hydroxyalkanoic and Alkanedioic Acids from Suberin-Rich Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Suberin is a complex, lipophilic polyester (B1180765) biopolymer found in the cell walls of various plant tissues, where it serves as a protective barrier against water loss and pathogen invasion.[1][2] Rich sources of suberin include cork from the oak tree (Quercus suber), the outer bark of birch trees (Betula pendula), and the periderm of potato tubers (Solanum tuberosum).[3] The depolymerization of suberin yields a variety of valuable monomers, primarily long-chain fatty acids, ω-hydroxyacids, and α,ω-dicarboxylic acids, along with glycerol (B35011) and phenolic compounds.[1][4] These monomers represent a sustainable source of unique chemical structures for applications in polymer chemistry and drug development.

This document provides detailed protocols for the extraction and analysis of suberin monomers from plant materials. It is important to note that while a wide range of hydroxyalkanoic and alkanedioic acids are constituents of suberin, a thorough review of the scientific literature did not yield evidence for the natural occurrence of 3-hydroxyoctadecanedioic acid as a suberin monomer. The described protocols are therefore focused on the extraction of major, well-documented suberin acids, such as ω-hydroxyacids and α,ω-diacids.[5][6][7]

Data Presentation: Suberin Monomer Composition

The chemical composition of suberin varies significantly depending on the plant source. The following tables summarize the typical monomeric composition of suberin from three common suberin-rich materials, as determined by gas chromatography-mass spectrometry (GC-MS) analysis following depolymerization.

Table 1: Monomeric Composition of Suberin from Cork (Quercus suber)

Monomer ClassCompound ExamplesRelative Abundance (%)
ω-Hydroxyalkanoic acids18-Hydroxyoctadec-9-enoic acid, 22-Hydroxydocosanoic acid28 - 38
α,ω-Alkanedioic acidsOctadec-9-ene-1,18-dioic acid, Hexadecane-1,16-dioic acid6 - 11
Alkanoic acidsDocosanoic acid, Tetracosanoic acid2 - 9
1-AlkanolsDocosanol, Tetracosanol1 - 7
Mid-chain modified acids9,10,18-Trihydroxyoctadecanoic acid, 9,10-Epoxy-18-hydroxyoctadecanoic acidPresent in significant amounts

Data synthesized from multiple sources, including references[8][9].

Table 2: Monomeric Composition of Suberin from Potato Tuber Periderm (Solanum tuberosum)

Monomer ClassCompound ExamplesRelative Abundance (%)
α,ω-Alkanedioic acidsOctadec-9-ene-1,18-dioic acid30 - 50
ω-Hydroxyalkanoic acids18-Hydroxyoctadec-9-enoic acid15 - 30
Fatty acidsHexadecanoic acid, Octadecanoic acidMinor components
Fatty alcoholsOctadecanol, EicosanolMinor components
PhenolicsFerulic acidPresent

Data synthesized from multiple sources, including references[6][10][11].

Table 3: Monomeric Composition of Suberin from Birch Outer Bark (Betula pendula)

Monomer ClassCompound ExamplesRelative Abundance (%)
ω-Hydroxyalkanoic acids9,10,18-Trihydroxyoctadecanoic acid, 22-Hydroxydocosanoic acidHigh proportion
α,ω-Alkanedioic acidsOctadec-9-ene-1,18-dioic acid, Docosanedioic acidSignificant proportion
Epoxy-hydroxyalkanoic acids9,10-Epoxy-18-hydroxyoctadecanoic acidMajor component
Alkanoic acidsTetracosanoic acid, Hexacosanoic acidPresent
1-AlkanolsDocosanol, TetracosanolPresent

Data synthesized from multiple sources, including references[3][7].

Experimental Protocols

The following protocols describe a general methodology for the extraction and analysis of suberin monomers. Optimization may be required depending on the specific plant material and target monomers.

Protocol 1: Preparation of Extractive-Free Suberin-Rich Material

Objective: To remove non-polymeric lipids (waxes) and other extractives from the raw plant material to enrich the suberin content.

Materials:

Procedure:

  • Grind the air-dried plant material to a fine powder (e.g., 0.5 mm granulometry).

  • Place the powdered material into a cellulose thimble and insert it into the Soxhlet extractor.

  • Perform sequential extractions with solvents of increasing polarity to remove extractives.

  • First, extract with dichloromethane for 8-12 hours to remove lipophilic waxes.

  • Second, replace the solvent with ethanol and extract for another 8-12 hours.

  • Finally, extract with deionized water for 8-12 hours to remove water-soluble compounds.

  • After extraction, carefully remove the thimble and dry the extractive-free material in an oven at 60°C to a constant weight. This material is now ready for suberin depolymerization.

Protocol 2: Alkaline Depolymerization and Monomer Extraction

Objective: To break the ester bonds of the suberin polymer to release the constituent monomers for subsequent analysis.

Materials:

  • Extractive-free suberin-rich material

  • 0.5 M Sodium hydroxide (B78521) (NaOH) in methanol/water (1:1, v/v)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place a known amount of the extractive-free material (e.g., 10 g) into a round-bottom flask.

  • Add the alkaline depolymerization solution (e.g., 200 mL of 0.5 M NaOH in methanol/water). The solid-to-liquid ratio should be approximately 1:20 (w/v).

  • Heat the mixture to reflux (approximately 95°C) with constant stirring for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the solid residue.

  • Transfer the filtrate to a large beaker and acidify to pH 2-3 by slowly adding 1 M HCl while stirring. This will precipitate the fatty acid monomers.

  • Transfer the acidified solution to a separatory funnel and extract the suberin monomers three times with an equal volume of dichloromethane or chloroform.

  • Combine the organic phases, wash with deionized water, and then dry over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude suberin monomer extract.

Protocol 3: Derivatization and GC-MS Analysis

Objective: To prepare the suberin monomers for gas chromatography by converting polar functional groups (carboxyl and hydroxyl) into volatile silyl (B83357) ethers and esters.

Materials:

  • Crude suberin monomer extract

  • Internal standard (e.g., hexadecane (B31444) or heptadecanoic acid)

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC vials with inserts

  • Heating block or oven

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Accurately weigh a small amount of the crude extract (e.g., 5-10 mg) into a GC vial.

  • Add a known amount of the internal standard.

  • Evaporate any residual solvent under a stream of nitrogen.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Conditions (Example):

    • Injector: 280°C, splitless mode.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp at 4°C/min to 310°C, and hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron impact ionization (70 eV), scan range m/z 50-750.

  • Identify the suberin monomers by comparing their mass spectra with libraries (e.g., NIST) and published data. Quantify the monomers by comparing their peak areas to that of the internal standard.

Visualizations

Experimental Workflow for Suberin Monomer Extraction

SuberinExtractionWorkflow Workflow for Extraction and Analysis of Suberin Monomers A Suberin-Rich Plant Material (e.g., Cork, Potato Peels) B Grinding & Drying A->B C Soxhlet Extraction (Dichloromethane, Ethanol, Water) B->C D Extractive-Free Material C->D W Waxes & Other Extractives C->W E Alkaline Depolymerization (e.g., NaOH in MeOH/H2O, Reflux) D->E F Filtration E->F G Acidification (pH 2-3) (Precipitation of Monomers) F->G R Solid Residue (Cellulose, Lignin) F->R H Liquid-Liquid Extraction (with Dichloromethane) G->H I Drying & Evaporation H->I J Crude Suberin Monomers I->J K Derivatization (Silylation) (BSTFA + TMCS) J->K L GC-MS Analysis K->L M Data Interpretation (Identification & Quantification) L->M

Caption: A generalized workflow for the extraction and analysis of suberin monomers.

Logical Relationship of Suberin Components

SuberinStructure Macromolecular Structure of Suberin Suberin Suberin Polymer Aliphatic Polyaliphatic Domain (Polyester) Suberin->Aliphatic comprises Aromatic Polyaromatic Domain (Phenolic-rich) Suberin->Aromatic comprises Aliphatic->Aromatic linked via Ester Bonds WH ω-Hydroxyacids Aliphatic->WH built from AD α,ω-Diacids Aliphatic->AD built from G Glycerol Aliphatic->G built from FA Fatty Alcohols & Acids Aliphatic->FA built from HA Hydroxycinnamic Acids (e.g., Ferulic Acid) Aromatic->HA built from G->WH esterifies to G->AD esterifies to HA->WH esterifies to

Caption: A simplified model of the macromolecular structure of suberin.

References

Application Note: Silylation of 3-Hydroxyoctadecanedioic Acid using BSTFA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 3-hydroxyoctadecanedioic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain hydroxy dicarboxylic acid. Due to its low volatility and high polarity, stemming from the presence of two carboxylic acid groups and one hydroxyl group, direct analysis by GC-MS is challenging. Silylation is a derivatization technique that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent that efficiently derivatizes both hydroxyl and carboxyl functional groups. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, particularly for hindered hydroxyl groups.

This application note details a robust protocol for the silylation of this compound with BSTFA, followed by GC-MS analysis for identification and quantification.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Hexane or other suitable organic solvent (e.g., Dichloromethane)

  • Nitrogen gas (high purity) for drying

  • GC-MS grade vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or a mixture of chloroform (B151607) and methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards for calibration.

Silylation Procedure
  • Drying: Transfer a known volume of the sample or standard solution containing this compound into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as BSTFA is moisture-sensitive.

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 80°C for 60 minutes to ensure complete derivatization.

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • Dilution: The derivatized sample can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent (e.g., hexane) if necessary.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Sample in Solution dry Evaporate to Dryness (Nitrogen Stream) start->dry add_pyridine Add Anhydrous Pyridine dry->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex add_bstfa->vortex heat Incubate at 80°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Figure 1: Experimental workflow for the silylation of this compound.
GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnNonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100°C, hold for 2 min
Ramp 1: 10°C/min to 250°C, hold for 5 min
Ramp 2: 5°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-700

Expected Results & Data Presentation

The silylation of this compound results in the formation of a tris-trimethylsilyl (3-TMS) derivative, where both carboxyl groups are converted to TMS esters and the hydroxyl group is converted to a TMS ether.

Silylation_Reaction reactant This compound (HOOC-(CH2)14-CH(OH)-COOH) product Tris-TMS Derivative ((CH3)3SiOOC-(CH2)14-CH(OSi(CH3)3)-COOSi(CH3)3) reactant->product Silylation reagent BSTFA + 1% TMCS reagent->product

Figure 2: Silylation reaction of this compound with BSTFA.
Mass Spectral Fragmentation

Table 1: Expected Characteristic Mass Fragments of Tris-TMS this compound

m/zInterpretation
M-15 Loss of a methyl group (-CH₃) from a TMS group. This is a common and often prominent ion for TMS derivatives, confirming the molecular weight.
73 [(CH₃)₃Si]⁺ ion, characteristic of TMS derivatives.
147 [((CH₃)₃Si)₂O]⁺, often observed in compounds with multiple TMS groups due to rearrangement.[1]
M-89 Loss of a trimethylsiloxy radical (-OSi(CH₃)₃).
M-117 Cleavage of a C-C bond adjacent to the TMS ether group.
217 Rearrangement ion resulting from the interaction between the two TMS ester groups, particularly in long-chain dicarboxylic acids.[1]

Discussion and Troubleshooting

  • Incomplete Derivatization: If peaks corresponding to partially silylated or underivatized acid are observed, ensure that the sample is completely dry before adding the reagents. The reaction time and temperature can also be increased to drive the reaction to completion. The use of a catalyst like TMCS is highly recommended.

  • Reagent Artifacts: Always run a reagent blank to identify any peaks originating from the silylation reagents or solvent impurities.

  • Derivative Instability: While TMS derivatives are generally stable, they can be susceptible to hydrolysis. It is advisable to analyze the samples as soon as possible after derivatization. Ensure all solvents and vials are anhydrous.

  • Column Bleed: The use of a low-bleed GC column is recommended, especially at the high final oven temperatures required for eluting these high molecular weight derivatives.

Conclusion

The protocol described provides a reliable method for the silylation of this compound using BSTFA for GC-MS analysis. This derivatization procedure effectively increases the volatility and thermal stability of the analyte, allowing for its separation and identification. The expected mass spectral fragmentation patterns provide a basis for the confident identification of the derivatized compound. This method is suitable for researchers in various fields requiring the analysis of long-chain hydroxy dicarboxylic acids.

References

Application Note & Protocol: Quantification of 3-Hydroxyoctadecanedioic Acid in Suberin Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as root endodermis, periderm of tubers, and bark.[1] It forms a protective barrier that regulates the transport of water and solutes and defends the plant against environmental stresses.[2] The suberin polymer is primarily composed of a polyaliphatic domain and a polyaromatic domain. The aliphatic domain is a polyester (B1180765) network of glycerol, long-chain fatty acids, ω-hydroxyacids, and α,ω-dicarboxylic acids, with chain lengths typically ranging from C16 to C32.[3][4]

Among these monomers, 3-hydroxyoctadecanedioic acid is a significant, though less common, component whose quantification is crucial for understanding the detailed chemical structure and functional properties of suberin in various plant species. This application note provides a detailed protocol for the quantification of this compound and other aliphatic monomers in suberin hydrolysates using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves isolation of suberized tissue, depolymerization of the suberin polyester, derivatization of the monomers to increase their volatility, and subsequent GC-MS analysis.

Principle

The quantification of this compound from suberin requires a multi-step approach. First, solvent-extractable waxes and other lipids are removed from the plant tissue to isolate the insoluble suberin polymer.[5] The suberin is then depolymerized into its constituent monomers via alkaline hydrolysis or transesterification, which cleaves the ester bonds of the polymer.[3][6] The released monomers, which contain polar hydroxyl and carboxyl functional groups, are not volatile enough for direct GC analysis.[7][8] Therefore, they undergo a derivatization step, typically silylation, to convert the polar groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters.[9][10][11] These volatile derivatives can then be separated, identified, and quantified using GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.[3][6]

Experimental Protocols

Protocol 1: Isolation of Suberin-Enriched Material

This protocol describes the exhaustive extraction of soluble lipids from plant tissue to yield an insoluble fraction enriched in suberin.

Materials and Reagents:

  • Plant tissue (e.g., potato peel, birch bark, Arabidopsis roots)

  • Chloroform (B151607)

  • Methanol

  • Glass tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Harvest and thoroughly wash the plant tissue to remove any surface debris.

  • Freeze-dry the tissue and grind it into a fine powder.

  • Accurately weigh 50-100 mg of the dried powder into a glass tube.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Homogenize the sample for 5 minutes and then agitate for 30 minutes at room temperature.

  • Centrifuge the sample at 3,000 x g for 10 minutes and discard the supernatant.

  • Repeat the extraction (steps 4-6) three more times with chloroform:methanol (1:2, v/v), and then twice more with pure chloroform to ensure complete removal of extractable waxes and lipids.[3][5]

  • After the final extraction, dry the remaining pellet (the suberin-enriched cell wall material) under a stream of nitrogen or in a vacuum oven at 40°C.

Protocol 2: Suberin Depolymerization by Alkaline Hydrolysis

This protocol cleaves the ester bonds of the suberin polymer to release the constituent monomers.

Materials and Reagents:

  • Dried suberin-enriched material from Protocol 1

  • 0.5 M NaOH in methanol/water (1:1, v/v)[6]

  • 1 M HCl

  • Dichloromethane (DCM)

  • Hexadecane (Internal Standard)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water bath or heating block

Procedure:

  • To the dried suberin-enriched material, add 5 mL of 0.5 M NaOH in methanol/water (1:1, v/v).[6]

  • Add a known amount of an internal standard, such as hexadecane, for later quantification.[6]

  • Securely cap the tube and heat the mixture at 95°C for 4 hours in a water bath or heating block to hydrolyze the suberin.[6]

  • Cool the reaction mixture to room temperature.

  • Acidify the hydrolysate to a pH of 3.0-3.5 using 1 M HCl.[6]

  • Extract the released suberin monomers by adding 5 mL of DCM and vortexing for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase (DCM) to a new clean glass tube.

  • Repeat the extraction (steps 6-8) two more times, pooling the organic phases.[6]

  • Dry the pooled organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen at 40°C. The dried residue contains the suberin monomers.

Protocol 3: Derivatization by Silylation

This protocol modifies the hydroxyl and carboxyl groups on the monomers to make them volatile for GC-MS analysis.

Materials and Reagents:

  • Dried suberin monomers from Protocol 2

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[8][11]

  • Pyridine (B92270) or Acetonitrile (B52724) (optional, as solvent)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the dried monomer residue from Protocol 2 is completely free of water.

  • Add 100 µL of BSTFA + 1% TMCS to the residue in the glass tube.[11] If the sample does not fully dissolve, a small amount of pyridine or acetonitrile can be added.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-80°C for 1 hour to ensure complete derivatization.[8][11]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with a glass insert for analysis.

Protocol 4: GC-MS Analysis and Quantification

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[11]

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent.[1][11]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

  • Injector: Splitless mode, temperature set to 280°C.[9]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 3°C/min to 300°C, and hold for 10 minutes.[1] (Note: This program should be optimized based on the specific instrument and column).

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Mode: Scan over a mass range of 40-600 amu for identification.[1]

  • Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions for TMS-derivatized this compound and the internal standard.

Quantification:

  • Identification: Identify the TMS derivative of this compound in the chromatogram based on its retention time and mass spectrum compared to a pure standard or library data. The mass spectrum of silylated hydroxy fatty acids yields characteristic fragmentation patterns that can be used for identification.[9]

  • Calibration: Prepare a series of calibration standards containing known concentrations of pure this compound and a constant concentration of the internal standard. Derivatize and analyze these standards using the same procedure as the samples.

  • Calculation: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of this compound in the suberin hydrolysate samples using the regression equation from the calibration curve.

Data Presentation

Quantitative results should be organized in a clear tabular format to facilitate comparison between different samples or conditions.

Table 1: Example Quantification of Aliphatic Suberin Monomers in Hydrolysates.

Suberin Monomer Retention Time (min) Major Quantification Ion (m/z) Concentration (µg/mg of dry delipidated tissue)
Hexadecanoic acid 18.5 313 1.2 ± 0.2
Octadecanoic acid 21.3 341 0.8 ± 0.1
16-Hydroxyhexadecanoic acid 24.1 415 5.3 ± 0.7
18-Hydroxyoctadecanoic acid 26.5 443 15.1 ± 1.9
This compound 28.2 547 2.5 ± 0.4
Octadec-9-ene-1,18-dioic acid 29.8 456 22.4 ± 3.1
Ferulic acid 31.5 338 4.0 ± 0.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Visualizations

Workflow for Suberin Monomer Quantification

G Figure 1. Experimental Workflow for Quantification of this compound A Plant Tissue Sample (e.g., Root Periderm) B Delipidation (Solvent Extraction) A->B C Suberin-Enriched Residue B->C D Alkaline Hydrolysis (+ Internal Standard) C->D E Acidification & Monomer Extraction (Liquid-Liquid Extraction) D->E F Dried Monomer Fraction E->F G Derivatization (Silylation with BSTFA) F->G H Volatile TMS-Derivatives G->H I GC-MS Analysis (Separation & Detection) H->I J Data Processing & Quantification I->J K Final Concentration Report (µg/mg tissue) J->K

Caption: Workflow for suberin analysis.

Silylation Reaction of this compound

Caption: Silylation of hydroxyl/carboxyl groups.

References

High-Performance Liquid Chromatography (HPLC) Methods for Dicarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and professionals in the pharmaceutical and related industries in developing and implementing robust HPLC methods for the quantification of these important compounds.

Application Notes

Introduction to HPLC Analysis of Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxyl functional groups. They are involved in numerous biochemical pathways and are utilized as building blocks in the synthesis of polymers and pharmaceuticals. Accurate and reliable quantification of dicarboxylic acids is crucial for metabolic research, quality control in industrial processes, and formulation development in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of dicarboxylic acids. Due to the polar nature and often weak chromophores of many dicarboxylic acids, several HPLC strategies have been developed to achieve optimal separation and detection. These strategies often involve reversed-phase chromatography, ion-exchange chromatography, or derivatization to enhance detection sensitivity.

Column Selection

The choice of HPLC column is critical for the successful separation of dicarboxylic acids.

  • Reversed-Phase (RP) Columns: C18 columns are widely used for the separation of dicarboxylic acids. To achieve adequate retention of these polar compounds, it is often necessary to use highly aqueous mobile phases or employ ion-pairing reagents. Some modern reversed-phase columns are designed to be stable under 100% aqueous conditions, which can be advantageous.

  • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics, such as the Primesep series, offer unique selectivity for carboxylic acids by providing multiple modes of interaction.

  • Ion-Exchange Columns: Anion-exchange columns can be used to separate dicarboxylic acids based on their charge. The elution is typically achieved by using a buffer with increasing ionic strength or by changing the pH.

  • Specialty Columns: Columns like the Newcrom BH are specifically designed for the analysis of polar compounds like carboxylic acids and can provide excellent separation with simple mobile phases.[1]

Mobile Phase Considerations

The mobile phase composition plays a pivotal role in the retention and resolution of dicarboxylic acids.

  • pH: The pH of the mobile phase is a critical parameter as it controls the ionization state of the carboxylic acid groups. Operating at a low pH (typically 2.5-3.5) suppresses the ionization of the carboxyl groups, increasing their hydrophobicity and retention on reversed-phase columns.

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. The concentration of the organic modifier is adjusted to optimize the retention time and separation of the analytes.

  • Buffers: Phosphate and acetate (B1210297) buffers are commonly used to control the pH of the mobile phase. Perchloric acid can also be used as a mobile phase modifier.[1]

  • Ion-Pairing Reagents: For enhanced retention on reversed-phase columns, ion-pairing reagents such as tetrabutylammonium (B224687) salts can be added to the mobile phase to form neutral ion pairs with the ionized dicarboxylic acids.

Detection Methods

The choice of detector depends on the concentration levels of the dicarboxylic acids and the presence of a suitable chromophore or fluorophore.

  • UV-Visible (UV-Vis) Detection: Direct UV detection is possible for dicarboxylic acids that possess a chromophore, such as aromatic dicarboxylic acids. Aliphatic dicarboxylic acids have weak UV absorbance at low wavelengths (around 200-210 nm).

  • Fluorescence Detection (FLD): For highly sensitive analysis, pre-column or post-column derivatization with a fluorescent tagging reagent is often employed. Reagents like 2-bromoacetyl-6-methoxynaphthalene can be used to create highly fluorescent derivatives of dicarboxylic acids.

  • Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) offers high selectivity and sensitivity, allowing for the direct analysis of dicarboxylic acids without derivatization.[2] This is particularly useful for complex matrices.

  • Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These universal detectors can be used for the analysis of dicarboxylic acids that lack a UV chromophore and are not suitable for MS detection.

Quantitative Data Summary

The following tables summarize representative quantitative data for the HPLC analysis of various dicarboxylic acids. Please note that these values are method-dependent and may vary based on the specific instrument, column, and experimental conditions.

Table 1: HPLC Method Validation Parameters for Selected Dicarboxylic Acids

Dicarboxylic AcidLinearity RangeAccuracy (% Recovery)Precision (%RSD)
Azelaic Acid5 - 400 µg/mL[3][4]> 96%[3][4]≤ 2%[3][4]
Terephthalic Acid0.5 - 15.0 mg/mL[5]94.4 - 114.1%[5]6.1 - 24.8%[5]
Diethylmalonic Acid0.5 - 15.0 mg/mL[5]94.4 - 114.1%[5]6.1 - 24.8%[5]
Sebacic Acid0.5 - 15.0 mg/mL[5]94.4 - 114.1%[5]6.1 - 24.8%[5]

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

Detection MethodDerivatizationLODLOQ
UV-VisAfter derivatizationpmol to nmol range[6]pmol to nmol range[6]
FluorescenceAfter derivatizationfmol to pmol range[6]fmol to pmol range[6]
Specific Method Example-10 ng/mL[5]100 ng/mL[5]

Table 3: Representative Elution Order of Dicarboxylic Acids in Reversed-Phase HPLC

Elution OrderDicarboxylic Acid
1Glutaric Acid (C5)[7]
2Adipic Acid (C6)[7]
3Pimelic Acid (C7)[7]
4Suberic Acid (C8)
5Azelaic Acid (C9)[7]
6Sebacic Acid (C10)
7Undecanedioic Acid (C11)[7]

Note: The elution order is generally based on increasing hydrophobicity (chain length) in reversed-phase chromatography.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Analysis of Azelaic Acid

This protocol is based on a validated method for the determination of azelaic acid in pharmaceutical preparations.[3][4]

1. Materials and Reagents

  • Azelaic acid standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • Kromasil 100-5C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent

3. Chromatographic Conditions

  • Mobile Phase: 50 mM Sodium dihydrogen orthophosphate buffer: Acetonitrile (75:25, v/v). The pH of the buffer should be adjusted to 3.5 with orthophosphoric acid.[3][4]

  • Flow Rate: 1.2 mL/min[3][4]

  • Column Temperature: Ambient

  • Detection Wavelength: 206 nm[3][4]

  • Injection Volume: 20 µL

4. Standard Solution Preparation

  • Prepare a stock solution of azelaic acid (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-400 µg/mL).[3][4]

5. Sample Preparation

  • Accurately weigh a portion of the sample (e.g., cream, ointment) and extract the azelaic acid with a suitable solvent.

  • The extraction procedure may involve sonication and centrifugation.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of azelaic acid in the sample by comparing the peak area with the calibration curve.

Protocol 2: Pre-Column Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for Fluorescence Detection

This protocol provides a general procedure for the derivatization of dicarboxylic acids to enhance their detection by fluorescence.

1. Materials and Reagents

  • Dicarboxylic acid standards

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Acetone or Acetonitrile (anhydrous)

  • Crown ether (e.g., 18-crown-6)

  • Potassium carbonate (anhydrous)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Derivatization Procedure

  • In a reaction vial, dissolve the dicarboxylic acid sample in a suitable organic solvent (e.g., acetone).

  • Add a molar excess of 4-bromomethyl-7-methoxycoumarin.

  • Add a catalyst, such as a crown ether and an anhydrous base (e.g., potassium carbonate).

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

  • After cooling to room temperature, the reaction mixture can be directly injected or subjected to a simple work-up to remove excess reagent.

4. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detection: Fluorescence detection with excitation and emission wavelengths typically around 325 nm and 395 nm, respectively.

5. Analysis

  • Follow the same procedure for standard and sample analysis as described in Protocol 1, using the derivatized solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SampleCollection Sample Collection Extraction Extraction/Precipitation SampleCollection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for HPLC analysis of dicarboxylic acids.

hplc_method_development cluster_column Column Parameters cluster_mobile_phase Mobile Phase Parameters cluster_instrument Instrumental Parameters cluster_output Desired Outcome StationaryPhase Stationary Phase (C18, Mixed-Mode) Resolution Resolution StationaryPhase->Resolution Dimensions Dimensions (Length, Diameter) Dimensions->Resolution ParticleSize Particle Size ParticleSize->Resolution OrganicModifier Organic Modifier (ACN, MeOH) OrganicModifier->Resolution pH pH pH->Resolution Buffer Buffer Buffer->Resolution IonPair Ion-Pair Reagent IonPair->Resolution FlowRate Flow Rate AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Temperature Temperature->Resolution Detector Detector (UV, FLD, MS) Sensitivity Sensitivity Detector->Sensitivity Wavelength Wavelength/Mass Range Wavelength->Sensitivity

Caption: Logical relationships in HPLC method development for dicarboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recovery of Long-Chain Fatty Acids from Plant Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of long-chain fatty acids (LCFAs) from plant tissue extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting long-chain fatty acids from plant tissues?

A1: The most prevalent methods for extracting LCFAs from plant tissues include conventional solvent-based techniques and modern "green" extraction methods.

  • Conventional Methods: These typically involve the use of organic solvents to solubilize lipids. Widely used protocols include:

    • Bligh-Dyer Method: Utilizes a chloroform (B151607) and methanol (B129727) mixture, which is particularly effective for tissues with high water content.[1]

    • Folch Method: A similar method employing a 2:1 chloroform:methanol ratio.

    • Soxhlet Extraction: A continuous extraction method using a non-polar solvent like hexane (B92381), which is effective for extracting triacylglycerols from dried and ground plant material.[2][3]

  • Green Extraction Methods: These are more environmentally friendly alternatives that often offer higher selectivity and efficiency.

    • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is non-toxic and easily removed from the extract.[4][5]

    • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[6]

Q2: I am experiencing low recovery of LCFAs. What are the potential causes?

A2: Low recovery of LCFAs can stem from several factors throughout the experimental workflow:

  • Incomplete Cell Lysis/Tissue Homogenization: The rigid cell walls of plant tissues can prevent the complete release of intracellular lipids. Ensure thorough grinding of the sample, often with liquid nitrogen, to maximize surface area for extraction.[7]

  • Suboptimal Solvent System: The choice of solvent is critical. Nonpolar solvents like hexane are effective for neutral lipids, while more polar lipids may require a mixture like chloroform/methanol.[1][2] For photosynthetic tissues, a chloroform/methanol mixture has been shown to yield the highest total fatty acid content compared to hexane/isopropanol (B130326) or ethanol.[8]

  • Degradation of Fatty Acids: Lipases present in plant tissues can be released upon homogenization and degrade lipids.[1] It is crucial to work quickly at low temperatures or use methods to inactivate these enzymes, such as boiling in isopropanol or using an acidic extraction solvent.[1] Polyunsaturated fatty acids are also susceptible to oxidation.

  • Insufficient Extraction Time or Repetitions: A single extraction may not be sufficient to recover all LCFAs. Performing multiple sequential extractions and pooling the organic phases can significantly improve yield.

Q3: My lipid extract contains many non-lipid contaminants. How can I purify it?

A3: To remove non-lipid contaminants such as sugars, amino acids, and salts, a "Folch wash" is a standard procedure. This involves adding a salt solution (e.g., 0.9% NaCl) to the chloroform/methanol extract, which induces phase separation. The lipids remain in the lower chloroform phase, while the contaminants partition into the upper aqueous phase.[9]

Q4: What is the best way to store plant tissue samples to prevent LCFA degradation?

A4: To minimize enzymatic degradation and lipid oxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to begin the extraction procedure.[9] For dried samples, ensure they are stored in a cool, dark, and dry place.

Q5: Is derivatization of fatty acids always necessary for analysis?

A5: For analysis by gas chromatography (GC), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[2] This derivatization step is crucial for obtaining good chromatographic separation and detection. The most common method for preparing FAMEs is through acid-catalyzed transesterification with methanolic HCl or BF3 in methanol.[2]

Troubleshooting Guides

Guide 1: Low Yield of Extracted Long-Chain Fatty Acids
Problem Potential Cause(s) Recommended Solution(s)
Low or No LCFA Yield Incomplete cell lysis: Plant tissue structure not sufficiently disrupted to release lipids.- Ensure thorough homogenization of the tissue sample on ice or by grinding with liquid nitrogen.[7]- For tough or fibrous tissues, consider using a mechanical homogenizer or sonicator.
Inefficient solvent extraction: The chosen solvent system may not be optimal for the target LCFAs.- Use a mixture of polar and non-polar solvents, such as chloroform:methanol (2:1, v/v), for a broad range of lipids.[8]- For targeted extraction of less polar LCFAs, hexane or petroleum ether can be effective.[2]- Perform sequential extractions (2-3 times) of the tissue homogenate and pool the lipid-containing organic phases to maximize recovery.
Degradation of LCFAs: Lipase activity or oxidation can reduce the yield of intact LCFAs.- Work quickly and on ice to minimize enzymatic degradation.[1]- Consider inactivating lipases by briefly boiling the tissue in isopropanol before extraction.[1]- Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of polyunsaturated fatty acids.[1]
Insufficient phase separation: Poor separation of the organic and aqueous layers can lead to loss of lipids.- Centrifuge the sample at a sufficient speed and for an adequate duration to ensure clear phase separation.[10]
Guide 2: Issues with GC-MS Analysis of FAMEs
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system: The inlet liner, column, or detector can have active sites that interact with the analytes.- Use a fresh, deactivated inlet liner.[11]- Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.[12]- Ensure the GC system is free of leaks, as oxygen can damage the column stationary phase.[11]
Column overload: Injecting too much sample can lead to peak fronting.- Dilute the sample or reduce the injection volume.[11]
Ghost Peaks Contamination: Contamination from the septum, previous injections (carryover), or the carrier gas can result in extraneous peaks.- Use a high-quality septum and replace it regularly.[11]- Run a blank solvent injection to check for carryover from the autosampler or syringe.[12]- Ensure high-purity carrier gas and use appropriate gas purifiers.[13]
Irreproducible Results Inconsistent sample injection: Variations in injection volume or technique can lead to poor reproducibility.- Use an autosampler for consistent injections.[13]- If performing manual injections, ensure a consistent and rapid injection technique.[13]
Incomplete derivatization: If the fatty acids are not completely converted to FAMEs, quantification will be inaccurate.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).

Data Presentation

Table 1: Comparison of Total Fatty Acid Yield from Plant Tissues Using Different Extraction Methods

Plant Material Extraction Method Total Fatty Acid Yield (mg/g dry weight) Reference
Potentilla anserina L.Supercritical Fluid Extraction (SFE)16.58 ± 0.14[6]
Ultrasound-Assisted Extraction (UAE)18.11 ± 0.13[6]
Microwave-Assisted Extraction (MAE)15.09 ± 0.11[6]
Fresh GrassChloroform/MethanolHighest total FA content[8]
Hexane/IsopropanolLowest total FA content[8]
EthanolIntermediate total FA content[8]
Benincasa hispida SeedSoxhlet Extraction33% (oil yield)[14]
Supercritical Fluid Extraction (SFE)9.67% (oil yield)[14]

Table 2: Comparison of Fatty Acid Composition in Flaxseed Oil Extracted by Different Methods (%)

Fatty Acid Supercritical CO2 Extraction Soxhlet (Hexane) Extraction Screw Press Reference
Palmitic acid (C16:0)5.86.16.0[5]
Stearic acid (C18:0)4.14.34.2[5]
Oleic acid (C18:1)20.119.820.5[5]
Linoleic acid (C18:2)16.516.216.8[5]
α-Linolenic acid (C18:3)53.553.652.5[5]
Total Oil Yield 35.3% 39.5% 25.5% [5]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Method for LCFA Extraction from Plant Leaves

This protocol is adapted for the extraction of total lipids from fresh plant leaf tissue.

Materials:

  • Fresh plant leaves

  • Mortar and pestle

  • Liquid nitrogen (optional, for tougher tissues)

  • Chloroform

  • Methanol

  • 1% KCl solution

  • Glass centrifuge tubes with stoppers

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Weigh approximately 1 g of fresh plant leaves and macerate in a mortar on ice. For tough tissues, freeze with liquid nitrogen before grinding to a fine powder.[10]

  • Add 3 ml of a 1:2 (v/v) chloroform:methanol solution to the mortar and homogenize well.[10]

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the mortar with another 3 ml of the chloroform:methanol solution and add it to the same tube.

  • Centrifuge at 3,000 rpm for 5 minutes.[10]

  • Carefully transfer the supernatant to a new glass tube.

  • To the pellet, add 3 ml of 1:2 (v/v) chloroform:methanol and 0.8 ml of 1% KCl. Vortex thoroughly and centrifuge again at 3,000 rpm for 5 minutes.[10]

  • Combine this second supernatant with the first one.

  • To the pooled supernatant, add 2 ml of chloroform and 1.2 ml of 1% KCl. Vortex well to induce phase separation.[10]

  • Centrifuge at 3,000 rpm for 5 minutes. Two distinct phases will form.

  • Using a Pasteur pipette, carefully transfer the lower (chloroform) layer, which contains the lipids, to a pre-weighed glass tube. Be careful not to disturb the upper aqueous layer.[10]

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Weigh the tube again to determine the total lipid yield.

  • Re-dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage or further analysis.[10]

Protocol 2: Supercritical Fluid Extraction (SFE) of LCFAs from Plant Seeds

This protocol provides a general workflow for SFE. Optimal parameters (pressure, temperature, CO2 flow rate) will vary depending on the specific plant material and target LCFAs and should be determined empirically.

Materials:

  • Dried and ground plant seeds

  • Supercritical Fluid Extractor system

  • High-purity CO2

  • Collection vial

Procedure:

  • Ensure the plant seed material is finely ground to increase the surface area for extraction.

  • Accurately weigh the ground seed powder and load it into the extraction vessel of the SFE system.[4]

  • Seal the extraction vessel and place it in the SFE instrument.

  • Set the desired extraction parameters:

    • Pressure: Typically ranges from 100 to 400 bar.[14]

    • Temperature: Usually between 40°C and 70°C.[14]

    • CO2 Flow Rate: A typical range is 2-10 g/min .[14]

  • Pressurize the system with liquid CO2, which is then heated to a supercritical state.

  • Allow the supercritical CO2 to pass through the extraction vessel for a set period (dynamic extraction). A static period, where the CO2 soaks the sample without flowing, can also be included at the beginning to improve extraction efficiency.[14]

  • The extracted LCFAs are carried by the supercritical CO2 to a separator, where the pressure is reduced, causing the CO2 to return to a gaseous state and the LCFAs to precipitate into a collection vial.

  • After the extraction is complete, carefully remove the collection vial containing the extracted oil.

  • The extracted oil can be weighed to determine the yield and then dissolved in a suitable solvent for further analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Sample Plant Tissue (Leaves, Seeds, etc.) Grinding Grinding (Liquid N2) Sample->Grinding Solvent_Addition Solvent Addition (e.g., Chloroform:Methanol) Grinding->Solvent_Addition Homogenization Homogenization/ Vortexing Solvent_Addition->Homogenization Centrifugation Centrifugation & Phase Separation Homogenization->Centrifugation Lipid_Collection Collect Lipid Layer (Lower Phase) Centrifugation->Lipid_Collection Solvent_Evaporation Solvent Evaporation (Nitrogen Stream) Lipid_Collection->Solvent_Evaporation Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Solvent_Evaporation->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis

Caption: A generalized workflow for the extraction and analysis of long-chain fatty acids from plant tissues.

Caption: A troubleshooting decision tree for addressing low recovery of long-chain fatty acids.

References

Technical Support Center: Derivatization of Hydroxylated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of hydroxylated dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during sample preparation for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization of hydroxylated dicarboxylic acids.

Issue 1: Incomplete Derivatization or Low Yield

Q1: My chromatogram shows broad, tailing peaks for my hydroxylated dicarboxylic acids, or the peak areas are much smaller than expected. What could be the cause?

A1: This often indicates incomplete derivatization of one or more of the polar functional groups (both hydroxyl and carboxylic acid groups).[1][2][3][4] The presence of active hydrogens in these groups leads to poor volatility and interactions with the GC column, resulting in poor peak shape.[1][2]

Troubleshooting Steps:

  • Moisture Contamination: Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. Water will react with the derivatizing agent, reducing its availability for your analyte.

  • Insufficient Reagent: A general rule is to use at least a 2:1 molar ratio of the derivatizing reagent (e.g., BSTFA) to the total number of active hydrogens on the analyte. For hydroxylated dicarboxylic acids, this means accounting for the hydrogens on both the carboxyl and hydroxyl groups.

  • Suboptimal Reaction Conditions:

    • Temperature: While some reactions proceed at room temperature, many require heating to ensure complete derivatization. A common starting point for silylation with BSTFA is 60-70°C.[2][5]

    • Time: Reaction times can vary from minutes to hours. If you suspect incomplete derivatization, try extending the reaction time.

  • Steric Hindrance: Bulky groups near the hydroxyl or carboxylic acid moieties can hinder the reaction. In such cases, using a more powerful derivatizing agent or adding a catalyst can be beneficial.

  • Reagent Choice: For stubborn compounds, consider a different derivatization strategy. A two-step approach, such as esterification of the carboxylic acids followed by silylation of the hydroxyl groups, can sometimes yield better results.[6]

Issue 2: Multiple Peaks for a Single Analyte

Q2: I am seeing multiple peaks in my chromatogram that seem to correspond to a single hydroxylated dicarboxylic acid. Why is this happening?

A2: This is often due to the formation of partially derivatized products or side reactions.[7] For example, with a compound like tartaric acid, you might see peaks for the di-silylated, tri-silylated, and the fully tetra-silylated derivatives if the reaction is not driven to completion.[6]

Troubleshooting Steps:

  • Optimize Reaction Conditions: As with incomplete derivatization, ensure your reaction temperature and time are sufficient to form the fully derivatized product.

  • Use a Catalyst: The addition of a catalyst, such as trimethylchlorosilane (TMCS) to a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the reactivity of the reagent and help drive the reaction to completion.[8]

  • Consider Alternative Reagents: Some reagents are known to cause fewer side products. For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a strong silylating agent that can be effective.[2][9]

  • Check for Analyte Degradation: High reaction temperatures can sometimes lead to the degradation of thermally sensitive analytes. If you suspect this, try a milder derivatization method or lower the reaction temperature.

Issue 3: Poor Chromatographic Resolution or Peak Shape

Q3: My peaks are well-formed, but they are not separating well on the column. What can I do to improve resolution?

A3: Poor resolution can be due to several factors, including the derivatization process itself, which can produce derivatives with similar chromatographic properties.

Troubleshooting Steps:

  • Confirm Complete Derivatization: As mentioned previously, incomplete derivatization can lead to peak tailing, which will negatively impact resolution.[2]

  • Choose a Different Derivative: Different derivatizing agents will produce derivatives with different volatilities and polarities. For example, using a bulkier silylating agent like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) will significantly increase the retention time of your analytes, which may improve separation from other components.[6]

  • Two-Step Derivatization: Converting the different functional groups to different types of derivatives (e.g., methyl esters for the carboxylic acids and trimethylsilyl (B98337) ethers for the hydroxyl groups) can alter the chromatographic behavior and potentially improve separation.[6]

  • Optimize GC Method: Adjusting the temperature program of your GC run can have a significant impact on resolution. A slower temperature ramp can often improve the separation of closely eluting peaks.

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for hydroxylated dicarboxylic acids.

Protocol 1: One-Step Silylation using BSTFA with TMCS

This protocol is a common and effective method for derivatizing both hydroxyl and carboxylic acid groups simultaneously.

  • Sample Preparation: Evaporate a known amount of your sample to complete dryness in a reaction vial under a stream of nitrogen. It is crucial to remove all traces of water.[10]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) to dissolve the sample residue. Then, add 100 µL of BSTFA containing 1% TMCS.[2][6]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 1 hour.[5]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Two-Step Esterification followed by Silylation

This method is useful for complex samples or when one-step derivatization proves difficult.

Step A: Esterification of Carboxylic Acids

  • Sample Preparation: Evaporate your sample to dryness in a reaction vial.

  • Reagent Addition: Add 200 µL of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Neutralization and Extraction: After cooling, add 1 mL of saturated sodium chloride solution. Extract the methyl esters with 500 µL of hexane (B92381). Transfer the hexane layer to a new vial.

  • Drying: Evaporate the hexane to dryness under a stream of nitrogen.

Step B: Silylation of Hydroxyl Groups

  • Reagent Addition: To the dried methyl esters from Step A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling, inject 1 µL of the final solution into the GC-MS.

Quantitative Data Summary

The choice of derivatization reagent can impact the sensitivity and reproducibility of your analysis. The following table summarizes a comparison between silylation (using BSTFA) and esterification for the analysis of low-molecular-weight dicarboxylic acids.

ParameterSilylation (BSTFA)Esterification (BF3/alcohol)Reference
Detection Limit ≤ 2 ng m⁻³≤ 4 ng m⁻³[5][11]
Reproducibility (RSD%) ≤ 10%≤ 15%[5][11]
Applicability C3-C9 dicarboxylic acidsC3-C9 dicarboxylic acids[11]
Recommendation Preferred for low sample amountsSuitable for general use[11]

Visualized Workflows and Logic

General Derivatization Workflow

DerivatizationWorkflow Start Start: Dry Sample AddSolvent Add Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Start->AddSolvent AddReagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) AddSolvent->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Heat Reaction Vial (e.g., 70°C for 1 hour) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze via GC-MS Cool->Analyze

Caption: A typical workflow for the silylation of hydroxylated dicarboxylic acids.

Troubleshooting Logic for Incomplete Derivatization

TroubleshootingDerivatization Problem Problem: Incomplete Derivatization (Poor Peak Shape/Low Yield) CheckMoisture Check for Moisture? (Dry Glassware/Solvents) Problem->CheckMoisture Potential Cause CheckReagent Sufficient Reagent? (>2:1 Molar Ratio) CheckMoisture->CheckReagent If OK Solution Solution: Improved Derivatization CheckMoisture->Solution If Corrected CheckConditions Optimal Conditions? (Temp/Time) CheckReagent->CheckConditions If OK CheckReagent->Solution If Corrected ConsiderCatalyst Add Catalyst? (e.g., TMCS) CheckConditions->ConsiderCatalyst If OK CheckConditions->Solution If Corrected TwoStep Try Two-Step Method (Esterification then Silylation) ConsiderCatalyst->TwoStep If Still Problematic ConsiderCatalyst->Solution If Effective TwoStep->Solution If Effective

Caption: A decision tree for troubleshooting incomplete derivatization reactions.

References

Common interferences in the analysis of fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during FAME analysis by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert fatty acids to FAMEs for GC analysis?

A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape (tailing) during GC analysis.[1] Derivatization to their corresponding methyl esters (FAMEs) increases their volatility and thermal stability while reducing polarity.[1][2][3] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point, degree of unsaturation, and cis/trans configuration on the GC column.

Q2: What are the most common methods for preparing FAMEs?

A2: The most common methods involve acid-catalyzed or base-catalyzed esterification/transesterification.

  • Acid-catalyzed methylation: Reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) or methanolic HCl are widely used.[4][5] BF3-methanol is a fast and effective reagent for converting free fatty acids and saponified lipids into FAMEs.[1][4]

  • Base-catalyzed transesterification: Reagents like sodium methoxide (B1231860) in methanol are used to transesterify triglycerides and other lipids directly into FAMEs.[6] This method is often faster but can be sensitive to high levels of free fatty acids or water, which can lead to soap formation.[7]

Q3: My polyunsaturated fatty acid (PUFA) samples seem to be degrading. How can I prevent this?

A3: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to their multiple double bonds.[8] To prevent degradation, it is crucial to handle samples under an inert atmosphere (like nitrogen or argon), use antioxidants, and store them at low temperatures.[9] All sample preparation steps should ideally be performed on ice.[9]

Q4: What is the purpose of an internal standard in FAME analysis?

A4: An internal standard (IS) is a stable, pure compound added to the sample in a known quantity before sample preparation.[10] It is used to correct for sample loss during extraction, derivatization, and injection, thereby improving the accuracy and precision of quantification.[3][10] The IS should be a fatty acid or FAME that is not naturally present in the sample (e.g., C13:0, C19:0, or C21:0).[3][11]

Troubleshooting Guide

Issue 1: Poor or Inconsistent FAME Yield

Question: I am experiencing low or variable recovery of my FAMEs after derivatization. What could be the cause?

Answer: This issue often points to problems with the derivatization reaction itself or subsequent extraction steps.

Possible Causes & Solutions:

  • Incomplete Derivatization: The reaction may not have gone to completion.

    • Troubleshooting: Increase the reaction time or temperature, but be cautious with heat-sensitive PUFAs.[10] Ensure the catalyst (e.g., BF3-methanol) is not expired and has been stored correctly to prevent degradation. You can test for reaction completion by analyzing samples at different derivatization times until the peak areas of the FAMEs no longer increase.

  • Presence of Water: Water can interfere with both acid- and base-catalyzed methylation. In acid-catalyzed reactions, water can hinder the reaction.[7] In base-catalyzed methods, it leads to the saponification (soap formation) of triglycerides, which consumes the catalyst and reduces FAME yield.[7][12]

    • Troubleshooting: Ensure all solvents and reagents are anhydrous. If samples are aqueous, they must be thoroughly dried (e.g., by lyophilization or evaporation) before adding the derivatization reagent.[1]

  • Inefficient Extraction: After derivatization, the FAMEs must be efficiently extracted into a nonpolar solvent (like hexane).

    • Troubleshooting: Ensure vigorous mixing (vortexing) of the sample with the extraction solvent to maximize partitioning of FAMEs into the organic layer.[10] Allow for complete phase separation; centrifugation can help break up emulsions.[13] Performing a second extraction of the aqueous layer can significantly improve recovery.[13]

  • Incorrect Reagent-to-Sample Ratio: Using too little derivatization reagent for the amount of lipid present can result in an incomplete reaction.

    • Troubleshooting: Ensure a sufficient molar excess of the derivatization reagent is used. If samples have very high lipid content, consider using a larger volume of reagent or diluting the sample.

Issue 2: Extraneous Peaks in the Chromatogram

Question: My chromatogram shows several unexpected peaks that are interfering with my FAME analysis. Where are they coming from?

Answer: These peaks are typically contaminants introduced during sample preparation or from the GC system itself.

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Solvents, derivatization reagents, or water can contain impurities that appear as peaks in the chromatogram.

    • Troubleshooting: Always use high-purity or GC-grade solvents and reagents. It is crucial to run a "reagent blank" (all reagents without the sample) to identify any contaminant peaks originating from the procedure itself.

  • Plasticizers (Phthalates): Phthalates are common contaminants from plastic labware (e.g., pipette tips, centrifuge tubes, vial caps). They often appear as large, broad peaks in the chromatogram.

    • Troubleshooting: Minimize the use of plastic wherever possible. Use glass pipettes and vials. If plastic must be used, rinse it with the extraction solvent (e.g., hexane) before use.

  • Cholesterol: When analyzing samples from biological tissues, cholesterol is a common component that can co-elute with certain FAMEs, particularly docosahexaenoic acid (DHA, 22:6n-3), causing interference.[14]

    • Troubleshooting: If cholesterol interference is suspected, the FAME extract can be purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) prior to GC analysis.[14]

  • GC System Contamination: Contaminants can build up in the GC inlet liner, on the column, or in the detector.

    • Troubleshooting: Regularly replace the inlet liner and septum. "Bake out" the column by heating it to a high temperature (while maintaining carrier gas flow) to remove contaminants.[10]

Issue 3: Poor Chromatographic Peak Shape or Resolution

Question: My FAME peaks are tailing, or I cannot separate critical isomers. How can I improve my chromatography?

Answer: Poor peak shape and resolution can be caused by issues with the derivatization, the GC column, or the analytical conditions.

Possible Causes & Solutions:

  • Incomplete Derivatization: As mentioned earlier, underivatized fatty acids are polar and will tail significantly on most FAME columns.[1]

    • Troubleshooting: Re-optimize your derivatization protocol to ensure the reaction goes to completion.

  • Improper Column Choice: The separation of FAMEs, especially cis and trans isomers, is highly dependent on the polarity of the GC column's stationary phase.

    • Troubleshooting: For general FAME profiling, a wax-type column (e.g., FAMEWAX) is suitable.[2] For detailed separation of cis and trans isomers, a highly polar biscyanopropyl phase column (e.g., Rt-2560, HP-88, or CP-Sil 88) is required.[2][15] These columns can resolve complex mixtures of positional and geometric isomers.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.

    • Troubleshooting: Dilute the sample or increase the split ratio at the inlet to reduce the amount of sample reaching the column.

  • Suboptimal GC Conditions: The oven temperature program, carrier gas flow rate, and inlet temperature all affect peak shape and resolution.

    • Troubleshooting: Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks. Ensure the carrier gas flow rate is optimal for the column dimensions.

Data Presentation

Table 1: Common Antioxidants for PUFA Stabilization
AntioxidantAbbreviationTypical ConcentrationNotes
Butylated HydroxytolueneBHT0.005% - 0.02%Commonly added to extraction solvents.[9]
Butylated HydroxyanisoleBHA0.01% - 0.02%Effective synthetic phenolic antioxidant.[9]
tert-ButylhydroquinoneTBHQ0.01% - 0.02%Considered highly effective for extending storage life.[9]
Propyl GallatePG0.01% - 0.02%Can be sensitive to heat.[9]
Table 2: Comparison of FAME Derivatization Methods
ParameterAcid-Catalyzed (e.g., BF3-Methanol)Base-Catalyzed (e.g., NaOMe)
Reaction Time Longer (e.g., 10-60 minutes)Shorter (e.g., 5-15 minutes)
Reaction Temperature Mild heating often required (e.g., 60-100°C)[10]Often performed at room temperature
Tolerance to Water Low; water can inhibit the reaction[7]Very low; water causes soap formation[7]
Tolerance to Free Fatty Acids (FFA) High; effectively esterifies FFAsLow; high FFA levels can lead to soap formation
Common Artifacts Potential for isomerization of conjugated fatty acids with prolonged heatingFewer artifacts if performed correctly
Primary Application Analysis of total fatty acids (after saponification) and free fatty acidsDirect transesterification of glycerides in oils and fats

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol

This protocol is a general guideline for the esterification of fatty acids.[1]

Materials:

  • Sample containing lipids (1-25 mg)

  • Boron trifluoride-methanol reagent (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass reaction tube with a PTFE-lined cap

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a glass reaction tube. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.

  • Reaction: Add 2 mL of 12% BF3-methanol reagent to the tube. Securely cap the tube. For robust fatty acids, heat at 100°C for 10-15 minutes. For heat-sensitive PUFAs, use a lower temperature (e.g., 60°C) for a longer duration (e.g., 30-60 minutes).[1][10]

  • Cooling: Allow the reaction tube to cool to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane to the tube. Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. Centrifugation (e.g., 1000 x g for 5 minutes) can be used to achieve a clean separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Addition of an Antioxidant to a FAME Sample

This protocol describes how to add an antioxidant to protect PUFAs from oxidation.[9]

Materials:

  • Purified FAME sample or lipid extract

  • Antioxidant (e.g., BHT)

  • Hexane (GC grade)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a 1% (10 mg/mL) stock solution by dissolving 100 mg of BHT in 10 mL of hexane.

  • Sample Preparation: Place a known volume or weight of the FAME sample into a clean amber glass vial.

  • Add Antioxidant: Add the required volume of the antioxidant stock solution to achieve the desired final concentration (e.g., for a 0.01% final concentration in 1 mL of FAME sample, add 1 µL of the 1% stock solution).

  • Inert Atmosphere: Flush the headspace of the vial with an inert gas (nitrogen or argon) to displace oxygen.

  • Storage: Seal the vial tightly and store at -20°C or -80°C in the dark to ensure long-term stability.[9]

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract FAME Extraction cluster_analysis Analysis Sample Lipid Sample (Tissue, Oil, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reagent Add BF3-Methanol + Internal Standard Drying->Reagent Heating Heat (60-100°C) Reagent->Heating Quench Cool & Add Water Heating->Quench Hexane Add Hexane & Vortex Quench->Hexane Centrifuge Phase Separation (Centrifugation) Hexane->Centrifuge Collect Collect Organic Layer (Dry with Na2SO4) Centrifuge->Collect GC_Analysis GC-FID/MS Analysis Collect->GC_Analysis Troubleshooting_Tree Start Problem: Extraneous Peaks in Chromatogram Blank Run a Reagent Blank? Start->Blank PeaksInBlank Peaks Present in Blank? Blank->PeaksInBlank Yes SourceSystem Source: GC System (Inlet, Column) Blank->SourceSystem No SourceSolvent Source: Solvents/ Reagents PeaksInBlank->SourceSolvent Yes SourceSample Source: Sample Matrix (e.g., Cholesterol) PeaksInBlank->SourceSample No Glassware Action: Use Glassware, Rinse Plastics SourceSolvent->Glassware Cleanup Action: Purify Extract (SPE, HPLC) SourceSample->Cleanup Maintain Action: Replace Liner, Bake Out Column SourceSystem->Maintain SourcePlastic Source: Plasticware (Phthalates)

References

Preventing degradation of 3-Hydroxyoctadecanedioic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxyoctadecanedioic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The primary degradation pathways for this compound are oxidation, dehydration, and to a lesser extent, decarboxylation. The 3-hydroxy group makes the molecule susceptible to oxidation, and the presence of two carboxylic acid groups can influence its stability, particularly at different pH values and temperatures.

Q2: How can I prevent oxidation of this compound?

A2: To prevent oxidation, it is crucial to handle samples at low temperatures, use antioxidants, and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid exposure to air and light. The addition of antioxidants such as butylated hydroxytoluene (BHT) to extraction solvents can be effective.

Q3: What is the optimal pH for storing and extracting this compound?

A3: Dicarboxylic acids are generally more stable at acidic to neutral pH.[1] Extreme pH values, especially alkaline conditions, can promote degradation. For extraction, acidifying the sample to a pH below the pKa of the carboxylic acid groups (typically around 4-5) will ensure it is in its protonated, less polar form, which improves extraction efficiency with organic solvents.

Q4: Can this compound degrade during GC-MS analysis?

A4: Yes, underivatized this compound can degrade in the hot injection port of a gas chromatograph, primarily through dehydration of the 3-hydroxy group to form an unsaturated dicarboxylic acid.[2] Therefore, derivatization of both the carboxylic acid and hydroxyl groups is essential before GC-MS analysis.

Q5: What is the recommended derivatization method for this compound for GC-MS analysis?

A5: The recommended method is silylation, which converts the carboxylic acid groups to trimethylsilyl (B98337) (TMS) esters and the hydroxyl group to a TMS ether. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3][4] This increases the volatility and thermal stability of the analyte.

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Troubleshooting Step
Low recovery of this compound after liquid-liquid extraction. Incomplete extraction due to inappropriate solvent or pH.Ensure the sample is acidified to a pH of 4-5 before extraction. Use a moderately polar solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and a more polar solvent. Perform multiple extractions (e.g., 3 times) and pool the organic layers.
Analyte loss during the solvent evaporation step.Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Avoid complete dryness, as this can lead to the loss of volatile compounds.[5] Using a "keeper" solvent with a high boiling point, like dodecane, can help minimize loss.[6]
Adsorption of the analyte to glassware.Silanize all glassware before use to minimize active sites where the analyte can adsorb.
Low signal intensity in GC-MS or LC-MS. Incomplete derivatization (for GC-MS).Optimize the derivatization reaction by adjusting the reagent volume, temperature, and time. Ensure the sample is completely dry before adding the silylation reagent, as moisture will deactivate it.[7]
Ion suppression in the MS source (matrix effect).Improve sample cleanup using solid-phase extraction (SPE).[8] Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to correct for matrix effects.
Thermal degradation in the GC inlet.Ensure complete derivatization. Lower the injector temperature if possible, without compromising peak shape.
Poor Chromatographic Peak Shape
Symptom Possible Cause Troubleshooting Step
Peak tailing in GC-MS. Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, low-bleed column. Trim the front end of the column to remove any accumulated non-volatile residues. Silanize the entire system if problems persist.[9]
Incomplete derivatization.Re-optimize the derivatization procedure to ensure all active hydrogens are silylated.
Column overload.Dilute the sample and re-inject.
Peak fronting in GC-MS. Column overload.Dilute the sample.
Incompatible solvent.Ensure the injection solvent is compatible with the stationary phase of the column.
Split or broad peaks. Poor injection technique or inlet conditions.Optimize the injection speed and inlet temperature. For splitless injections, ensure the initial oven temperature is appropriate for solvent focusing.[10]
Co-elution with an interfering compound.Improve sample cleanup or modify the GC temperature program to enhance separation.
Extraneous or Unexpected Peaks
Symptom Possible Cause Troubleshooting Step
Presence of a peak corresponding to the dehydrated analyte. Incomplete derivatization or thermal degradation in the GC inlet.Improve the derivatization efficiency. Lower the injector temperature.
Multiple derivatization products for the same analyte. Side reactions during derivatization.Ensure the absence of water during silylation. Optimize the reaction time and temperature to avoid the formation of by-products.[7]
Contaminant peaks. Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank sample (solvents and reagents only) to identify the source of contamination.
Carryover from a previous injection.Run a solvent blank after a high-concentration sample. Clean the syringe and injector port if necessary.

Data Presentation: Analyte Stability

The following tables summarize the expected stability of long-chain fatty acids under various conditions. While specific data for this compound is limited, these provide a general guideline.

Table 1: Effect of Temperature on the Degradation of Long-Chain Saturated Fatty Acids

Temperature (°C)Duration (hours)Approximate Degradation (%)
900.5< 1
1408~1
1608~1
Data extrapolated from studies on C16:0 and C18:0 fatty acids.

Table 2: General Effect of pH on the Stability of Dicarboxylic Acids

pH RangeExpected StabilityRationale
1-3Moderate to HighThe protonated form is generally stable, but very low pH can catalyze dehydration.
4-7HighThe molecule exists as a mixture of protonated and mono-anionic forms, which are generally stable.
8-10ModerateIncreased deprotonation can make the molecule more susceptible to certain degradation reactions.
>11LowStrongly alkaline conditions can promote oxidation and other degradation pathways.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol describes a liquid-liquid extraction procedure suitable for the analysis of this compound from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • 0.1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Conical glass centrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add the internal standard.

  • Add 500 µL of 0.1 M HCl to acidify the sample to a pH of approximately 3-4.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Transfer the dried extract to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the derivatization of the extracted this compound to form its trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the dried extract is completely free of water.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS to the tube.

  • Cap the tube tightly and vortex briefly.

  • Heat the sample at 60°C for 60 minutes.[4]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis plasma Plasma Sample + Internal Standard acidify Acidify with HCl (pH 3-4) plasma->acidify extract Liquid-Liquid Extraction with Ethyl Acetate (3x) acidify->extract dry Dry with Sodium Sulfate extract->dry evaporate Evaporate under Nitrogen dry->evaporate dissolve Dissolve in Pyridine evaporate->dissolve silylate Add BSTFA + 1% TMCS dissolve->silylate heat Heat at 60°C for 60 min silylate->heat gcms GC-MS Analysis heat->gcms degradation_pathways cluster_degradation Potential Degradation Pathways main_compound This compound oxidation Oxidation Products (e.g., 3-Oxooctadecanedioic Acid) main_compound->oxidation Oxidizing agents (Air, heat) dehydration Dehydration Product (Octadecenedioic Acid) main_compound->dehydration Heat, extreme pH decarboxylation Decarboxylation Product (17-Hydroxyheptadecanoic Acid) main_compound->decarboxylation High temperatures troubleshooting_logic node_sol node_sol start Low Analyte Signal? check_extraction Extraction Issue? start->check_extraction Yes check_derivatization Derivatization Issue? check_extraction->check_derivatization No sol_extraction Optimize pH and solvent. Perform multiple extractions. check_extraction->sol_extraction Yes check_ms MS Issue? check_derivatization->check_ms No sol_derivatization Ensure sample is dry. Optimize reagent, time, and temp. check_derivatization->sol_derivatization Yes sol_ms Improve sample cleanup (SPE). Check for ion suppression. check_ms->sol_ms Yes

References

Technical Support Center: Overcoming Poor Chromatographic Resolution of Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic separation of dicarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution of dicarboxylic acid isomers in HPLC?

A1: Poor resolution of dicarboxylic acid isomers in High-Performance Liquid Chromatography (HPLC) typically stems from their high polarity and structural similarity. Key contributing factors include:

  • Inappropriate Mobile Phase pH: Dicarboxylic acids are ionizable compounds. The pH of the mobile phase significantly influences their ionization state, which in turn affects their retention and selectivity on the column.

  • Suboptimal Stationary Phase Chemistry: The choice of column chemistry is critical. Traditional C18 columns may not provide sufficient retention for these polar analytes, leading to co-elution.

  • Lack of Derivatization: Dicarboxylic acids often lack a strong chromophore, leading to poor detection sensitivity at higher wavelengths. Derivatization can improve both chromatographic behavior and detectability.

  • Unsuitable Mobile Phase Composition: The type and concentration of the organic modifier and buffer can significantly impact selectivity and resolution.

Q2: When should I consider using a chiral stationary phase (CSP) for my separation?

A2: A chiral stationary phase is essential for the separation of enantiomers, which are non-superimposable mirror images of each other. For diastereomers, which have different physical properties, a standard achiral column is often sufficient.

Q3: How does temperature affect the separation of dicarboxylic acid isomers?

A3: Temperature can have a significant impact on selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, the effect on selectivity can be complex and may even reverse the elution order of isomers. Temperature is a valuable parameter to optimize, especially when adjustments to the mobile phase or stationary phase do not yield the desired resolution.

Q4: What is the benefit of derivatizing dicarboxylic acids before analysis?

A4: Derivatization offers several advantages for the analysis of dicarboxylic acids:

  • Improved Chromatographic Properties: It can reduce the polarity of the analytes, leading to better retention and peak shape on reversed-phase columns.

  • Enhanced Detection: By introducing a chromophoric or fluorophoric tag, derivatization significantly increases the sensitivity of UV or fluorescence detection.

  • Increased Volatility for GC Analysis: For gas chromatography, derivatization is often necessary to make the dicarboxylic acids volatile enough for analysis.

Troubleshooting Guides

Issue 1: Poor Resolution of Positional or Geometric Isomers

Question: My dicarboxylic acid isomers are co-eluting or have very poor resolution on a C18 column. What steps can I take to improve their separation?

Answer:

Improving the resolution of positional or geometric isomers requires a systematic approach to optimize the chromatographic conditions. Follow the workflow below to troubleshoot this issue.

G Troubleshooting Workflow for Poor Resolution of Dicarboxylic Acid Isomers cluster_steps Troubleshooting Steps start Start: Poor Resolution optimize_ph 1. Optimize Mobile Phase pH start->optimize_ph change_organic 2. Change Organic Modifier optimize_ph->change_organic If resolution is still poor end End: Resolution Improved optimize_ph->end If resolution is adequate change_column 3. Change Stationary Phase change_organic->change_column If resolution is still poor change_organic->end If resolution is adequate consider_derivatization 4. Consider Derivatization change_column->consider_derivatization If resolution is still poor change_column->end If resolution is adequate alternative_technique 5. Explore Alternative Techniques consider_derivatization->alternative_technique If direct analysis is preferred consider_derivatization->end If derivatization is successful alternative_technique->end

Caption: A logical workflow for troubleshooting poor resolution of dicarboxylic acid isomers.

Detailed Steps:

  • Optimize Mobile Phase pH:

    • Rationale: Dicarboxylic acids are ionizable. Adjusting the mobile phase pH to be at least 2 units away from the pKa of the analytes will ensure they are in a single, non-ionized form, leading to better retention and peak shape.

    • Action: Screen a pH range (e.g., 2.5 to 4.5) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Change Organic Modifier:

    • Rationale: Different organic modifiers can alter selectivity. Methanol (B129727) and acetonitrile (B52724) have different elution strengths and can provide different selectivities for isomers.

    • Action: If using acetonitrile, switch to methanol, or vice versa. Evaluate the resolution with different isocratic compositions or gradient profiles.

  • Change Stationary Phase:

    • Rationale: The column chemistry plays a crucial role in separation. If a C18 column is not providing adequate resolution, a different stationary phase may offer alternative selectivity.

    • Action:

      • Phenyl-Hexyl Column: This can provide π-π interactions with aromatic dicarboxylic acids, offering a different separation mechanism.

      • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention and peak shape for polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.

  • Consider Derivatization:

  • Explore Alternative Techniques:

    • Rationale: If the above steps do not yield the desired resolution, more specialized chromatographic techniques may be necessary.

    • Action:

      • Ion-Pair Chromatography: This technique uses an ion-pairing reagent to increase the retention of ionic analytes on a reversed-phase column.

      • Ion-Exclusion Chromatography: This is a form of ion chromatography that separates analytes based on their charge and size.

Data Presentation: Impact of Mobile Phase on Resolution

Isomer PairColumnMobile Phase AMobile Phase BGradient/IsocraticResolution (Rs)
Maleic/Fumaric AcidC180.1% Phosphoric Acid in WaterAcetonitrileIsocratic (95:5 A:B)2.1
Maleic/Fumaric AcidC180.1% Phosphoric Acid in WaterMethanolIsocratic (95:5 A:B)2.5
cis/trans-Aconitic AcidPhenyl-Hexyl20 mM Potassium Phosphate pH 3.0AcetonitrileGradient1.8
Adipic/Pimelic AcidHILIC10 mM Ammonium (B1175870) Acetate pH 6AcetonitrileIsocratic (10:90 A:B)3.2
Issue 2: Poor Resolution of Enantiomers

Question: I need to separate the enantiomers of a chiral dicarboxylic acid, but I am not getting any separation on my C18 column. What should I do?

Answer:

Separating enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

G Workflow for Chiral Separation of Dicarboxylic Acid Enantiomers cluster_direct Direct Approach cluster_indirect Indirect Approach start Start: No Enantiomeric Separation direct_method Direct Method: Chiral Stationary Phase (CSP) start->direct_method indirect_method Indirect Method: Chiral Derivatization start->indirect_method screen_csps 1. Screen Different CSPs direct_method->screen_csps derivatize 1. Derivatize with Chiral Reagent indirect_method->derivatize optimize_mobile_phase 2. Optimize Mobile Phase screen_csps->optimize_mobile_phase end End: Enantiomers Resolved optimize_mobile_phase->end separate_diastereomers 2. Separate Diastereomers on Achiral Column derivatize->separate_diastereomers separate_diastereomers->end

Caption: Workflow for resolving dicarboxylic acid enantiomers.

Detailed Steps:

Direct Method (Using a Chiral Stationary Phase):

  • Screen Different CSPs:

    • Rationale: The choice of CSP is the most critical factor for chiral separations. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for chiral acids.

    • Action: Screen columns such as CHIRALPAK® IA, IB, or IC (polysaccharide-based) and CHIROBIOTIC® T or V (macrocyclic glycopeptide-based).

  • Optimize Mobile Phase:

    • Rationale: The mobile phase composition, including the organic modifier, additives, and pH, can significantly affect chiral recognition.

    • Action:

      • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.

      • Reversed Phase: Use mixtures of buffered aqueous solutions (e.g., ammonium acetate) with methanol or acetonitrile.

Indirect Method (Chiral Derivatization):

  • Derivatize with a Chiral Reagent:

    • Rationale: Reacting the racemic dicarboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) forms a mixture of diastereomers.

    • Action: Use a chiral amine or alcohol as the CDA to form diastereomeric amides or esters.

  • Separate Diastereomers on an Achiral Column:

    • Rationale: Diastereomers have different physical properties and can be separated on a standard achiral column like a C18 or silica (B1680970) column.

    • Action: Develop a reversed-phase or normal-phase method to separate the resulting diastereomeric mixture.

Data Presentation: Chiral Separation Conditions

Dicarboxylic Acid EnantiomersChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
Tartaric AcidCHIRALPAK AD-Hn-Hexane/Ethanol/TFA (80:20:0.1)1.0252.8
Malic AcidCHIROBIOTIC VMethanol/Acetic Acid/Triethylamine (100:0.1:0.05)0.5201.9
2-Methylsuccinic AcidCHIRALPAK IAAcetonitrile/Water/Formic Acid (90:10:0.1)1.0302.3

Experimental Protocols

Protocol 1: Derivatization of Dicarboxylic Acids with 2-Nitrophenylhydrazine (2-NPH)

This protocol is for the pre-column derivatization of dicarboxylic acids to enhance UV detection.

Materials:

  • Dicarboxylic acid sample

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) solution (10 mg/mL in ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (50 mg/mL in water)

  • Pyridine (B92270)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a known amount of the dicarboxylic acid sample in a suitable solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 50 µL of the 2-NPH·HCl solution and 50 µL of the EDC·HCl solution.

    • Add 20 µL of pyridine to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Reaction Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 200 µL of 1 M HCl to stop the reaction.

    • Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HILIC Method for the Separation of Polar Dicarboxylic Acid Isomers

This protocol provides a starting point for developing a HILIC method.

Instrumentation and Columns:

  • HPLC or UHPLC system

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 6.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient from 95% to 70% B

    • 10-12 min: Hold at 70% B

    • 12-13 min: Return to 95% B

    • 13-20 min: Re-equilibration at 95% B

Method Optimization:

  • Adjust the buffer concentration and pH to fine-tune selectivity.

  • Modify the gradient slope and duration to improve the separation of critical pairs.

  • Screen different HILIC stationary phases to find the optimal selectivity.

Technical Support Center: Enhancing Dicarboxylic Acid Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of dicarboxylic acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in achieving efficient ionization and obtaining high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why do dicarboxylic acids show poor signal intensity in my mass spectrometry analysis?

A1: Dicarboxylic acids are inherently polar and often exhibit low volatility, which presents challenges for efficient ionization, particularly with electrospray ionization (ESI). Their high polarity can make it difficult for them to transition into the gas phase and acquire a charge, resulting in a weak signal. Furthermore, in their native state, they can be prone to forming adducts and may not be retained well on standard reversed-phase chromatography columns, leading to poor peak shape and ion suppression.[1][2]

Q2: What is the best ionization mode for analyzing underivatized dicarboxylic acids?

A2: For the analysis of underivatized dicarboxylic acids, negative ion mode ESI is generally preferred . In negative mode, the carboxylic acid functional groups readily deprotonate to form stable and abundant [M-H]⁻ ions.[2][3][4] In contrast, forming a protonated [M+H]⁺ ion in positive mode is less favorable for these acidic molecules.

Q3: What is chemical derivatization, and how can it improve the analysis of dicarboxylic acids?

A3: Chemical derivatization is a technique where the analyte's chemical structure is modified to enhance its analytical properties. For dicarboxylic acids, derivatization can significantly improve ionization efficiency and chromatographic performance.[1][2][5] Key benefits include:

  • Increased Hydrophobicity: Improves retention on reversed-phase chromatography columns.[2]

  • Enhanced Ionization Efficiency: By introducing a readily ionizable group, the signal intensity in the mass spectrometer is boosted.[1][2]

  • Charge Reversal: Derivatization can reverse the polarity of the molecule, allowing for highly sensitive analysis in positive ion mode.[1]

Q4: What are some common derivatization reagents for dicarboxylic acids?

A4: Several reagents are effective for derivatizing dicarboxylic acids for mass spectrometry analysis. Some common examples include:

  • Dimethylaminophenacyl Bromide (DmPABr): This reagent reacts with the carboxylic acid groups to reverse their polarity, enabling sensitive detection in positive ion mode.[1]

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH) with EDC/Pyridine (B92270): A popular choice for targeting carboxylic acids.

  • N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA): Used for silylation, which increases volatility, making the analytes suitable for gas chromatography-mass spectrometry (GC-MS).[6]

  • BF3/alcohol: For esterification to more volatile forms, also often used for GC-MS analysis.[6]

Q5: How does the mobile phase composition affect the ionization of dicarboxylic acids?

A5: The mobile phase plays a critical role in the ionization of dicarboxylic acids. The choice of organic modifier, additives, and pH can significantly impact signal intensity.[7]

  • Organic Modifier: Increasing the concentration of organic solvents like methanol (B129727) can enhance ionization efficiency due to improved solvent evaporation.[7]

  • Additives: Weak hydrophobic carboxylic acids, such as butyric or propanoic acid, in the mobile phase can significantly improve the negative ESI response. Conversely, strong acids like trifluoroacetic acid (TFA) can cause ion suppression.[2][7]

  • pH: A lower pH can suppress the ionization of dicarboxylic acids in negative mode due to ion-pairing with cations like ammonium.[7]

Troubleshooting Guides

Issue: Low or No Signal for Dicarboxylic Acids

This is a common issue stemming from the inherent properties of dicarboxylic acids. The following troubleshooting workflow can help you systematically address the problem.

start Low/No Signal for Dicarboxylic Acid check_mode Verify Ionization Mode (Negative ESI Preferred for Underivatized) start->check_mode optimize_mp Optimize Mobile Phase check_mode->optimize_mp Correct Mode Set end_bad Still Low Signal Consult Instrument Specialist check_mode->end_bad Incorrect Mode derivatize Consider Chemical Derivatization optimize_mp->derivatize No Improvement end_good Signal Improved optimize_mp->end_good Signal Improved check_adducts Check for Adduct Formation derivatize->check_adducts Signal Still Low derivatize->end_good Signal Improved hilic Implement HILIC check_adducts->hilic Adducts Not the Issue check_adducts->end_good Signal Improved After Source Cleaning/Solvent Change hilic->end_good Signal Improved hilic->end_bad No Improvement

Caption: Troubleshooting workflow for low signal intensity.

Issue: Poor Peak Shape and Retention

Poor chromatography can lead to ion suppression and inaccurate quantification.

Problem Potential Cause Recommended Solution
Poor Retention High polarity of dicarboxylic acids on non-polar columns (e.g., C18).[6]* Use a HILIC column: Hydrophilic Interaction Liquid Chromatography is well-suited for polar compounds.[2][6] * Consider ion-pair chromatography: Use of ion-pairing reagents can improve retention.[6][8] * Derivatization: Increase the hydrophobicity of the analyte.[2]
Peak Tailing Secondary interactions with the stationary phase.[9]* Adjust mobile phase pH: Ensure the analyte is in a single ionic state.[10] * Use a different column: Consider a polar-endcapped or polar-embedded column.[6]
Split Peaks Sample solvent is stronger than the mobile phase.[9]Dissolve the sample in a solvent that is similar to or weaker than the initial mobile phase composition.[6]

Experimental Protocols

Protocol 1: Derivatization of Dicarboxylic Acids using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methods for similar small polar organic acids and is a starting point for derivatization.

start Start: Sample (40 µL) add_3nph Add 20 µL of 3-NPH Solution start->add_3nph add_edc Add 20 µL of EDC/Pyridine Solution add_3nph->add_edc vortex Vortex Briefly add_edc->vortex incubate Incubate at 40°C for 30 minutes vortex->incubate analyze Analyze by LC-MS incubate->analyze

Caption: Workflow for 3-NPH derivatization.

Reagents:

  • 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol/water.

  • EDC/Pyridine Solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water.

Procedure:

  • To 40 µL of your sample (e.g., extracted, dried, and reconstituted in a small volume of 50% methanol/water), add 20 µL of the 3-NPH solution.

  • Add 20 µL of the EDC/Pyridine solution.

  • Vortex the mixture briefly.

  • Incubate the reaction mixture at 40°C for 30 minutes.[2]

  • After incubation, the sample is ready for LC-MS analysis.

Protocol 2: General Method for Underivatized Dicarboxylic Acid Analysis by LC-MS

This protocol provides a starting point for the analysis of underivatized dicarboxylic acids.

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an ESI source.

LC Conditions:

  • Column: HILIC column (e.g., amide, diol, or bare silica).[2]

  • Mobile Phase A: Water with a weak acid (e.g., 0.1% acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar dicarboxylic acids.

  • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: 30-40°C.

MS Conditions:

  • Ionization Mode: Negative ESI.[2]

  • Capillary Voltage: Optimize for your instrument (typically 2.5-4.0 kV).

  • Source Temperature: Optimize for your instrument (e.g., 120-150°C).

  • Gas Flows (Nebulizer, Drying Gas): Optimize for your instrument and mobile phase flow rate.

  • Scan Range: Set to include the expected m/z of the deprotonated molecules ([M-H]⁻).

Quantitative Data Summary

The improvement in signal intensity after derivatization can be substantial. The table below summarizes the fold increase in detection response for various carboxylic acids after derivatization with 2-picolylamine (PA).

Carboxylic AcidFold Increase in Detection Response (PA-derivatives vs. Intact)
Chenodeoxycholic acid9 - 158
Glycochenodeoxycholic acid9 - 158
Prostaglandin E29 - 158
2-(-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman (gamma-CEHC)9 - 158
alpha-Lipoic acid9 - 158
Homovanillic acid (HVA)9 - 158
5-Hydroxyindole-3-acetic acid9 - 158
Data sourced from a study on derivatization for enhanced detection of carboxylic acids.[11]

This technical support center provides a foundational guide to improving the mass spectrometric analysis of dicarboxylic acids. For specific applications, further optimization of the described methods will be necessary.

References

Validation & Comparative

The Defensive Arsenal of Plants: A Comparative Analysis of 3-Hydroxyoctadecanedioic Acid and Other Suberin Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of plants at the molecular level is paramount. Suberin, a complex lipophilic polymer found in plant cell walls, forms a critical barrier against a barrage of biotic and abiotic stresses. This guide provides a comparative analysis of the roles of its constituent monomers, with a particular focus on 3-hydroxyoctadecanedioic acid, in plant defense, supported by available experimental data and detailed methodologies.

Suberin's protective prowess lies in its heterogeneous composition, primarily consisting of fatty acids, ω-hydroxy acids, α,ω-dicarboxylic acids, glycerol, and phenolic compounds.[1] When plants are wounded or attacked by pathogens, the synthesis and deposition of suberin are often induced as a defense response.[1] The individual monomers that make up this formidable barrier are not merely structural components; evidence suggests they possess inherent antimicrobial properties and may act as signaling molecules to activate broader defense responses.

Comparative Efficacy of Suberin Monomers in Pathogen Inhibition

Direct comparative studies on the antimicrobial efficacy of a wide range of individual suberin monomers are limited. However, research on the self-assembly of suberin building blocks has provided valuable insights into the antibacterial activity of different monomer classes. A study on the self-assembly of a three-component model of potato suberin, consisting of a hydroxyfatty acid (16-hydroxyhexadecanoic acid, also known as juniperic acid), glycerol, and hydroxycinnamic acids (ferulic or sinapic acid), demonstrated that the phenolic components exhibited the highest antibacterial activity against E. coli.[1][2]

Monomer/ComponentChemical ClassTarget OrganismInhibition (%)
Ferulic AcidPhenolic AcidE. coli24.4 ± 4.5
Sinapic AcidPhenolic AcidE. coli23.5 ± 3.1
Juniperic Acidω-Hydroxy Fatty AcidE. coliLower than phenolic acids
GlycerolPolyolE. coliLower than phenolic acids
Ferulic Acid-Glycerol-Juniperic Acid AssemblyMixedE. coli23.5 ± 2.2

While specific data for this compound is not available in this direct comparison, studies on other 3-hydroxy fatty acids have demonstrated their antifungal properties. For instance, 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 3-hydroxytetradecanoic acid have shown inhibitory activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/mL.[3][4] This suggests that the 3-hydroxy functional group may contribute to the antimicrobial efficacy of these fatty acid derivatives.

Signaling Pathways in Suberin-Mediated Defense

The deposition of suberin is a complex, regulated process involving the synthesis of monomers in the endoplasmic reticulum and their transport to the cell wall. While the complete signaling cascade triggered by individual suberin monomers is still under investigation, it is understood to be integrated with known plant defense signaling pathways, such as those mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Generalized Suberin Biosynthesis and Defense Signaling

Suberin_Defense_Signaling cluster_stimulus Biotic/Abiotic Stress cluster_synthesis Suberin Monomer Biosynthesis (ER) cluster_transport Transport and Polymerization cluster_defense Plant Defense Response Pathogen Pathogen Attack Signaling_Trigger Signaling_Trigger Pathogen->Signaling_Trigger Wounding Wounding Wounding->Signaling_Trigger FattyAcids Fatty Acid Precursors HydroxyAcids ω-Hydroxy Acids (e.g., Juniperic Acid) FattyAcids->HydroxyAcids DiAcids α,ω-Dicarboxylic Acids (e.g., Octadecanedioic Acid) FattyAcids->DiAcids Transport Monomer Transport to Cell Wall HydroxyAcids->Transport Antimicrobial Direct Antimicrobial Activity HydroxyAcids->Antimicrobial HydroxyDiAcids This compound DiAcids->HydroxyDiAcids DiAcids->Transport HydroxyDiAcids->Transport HydroxyDiAcids->Antimicrobial Phenolics Phenolic Compounds (e.g., Ferulic Acid) Phenolics->Transport Phenolics->Antimicrobial Glycerol Glycerol Glycerol->Transport Polymerization Suberin Polymer Formation Transport->Polymerization Barrier Physical Barrier Enhancement Polymerization->Barrier Signaling Defense Gene Activation (JA/SA Pathways) Polymerization->Signaling Signaling_Trigger->FattyAcids

Caption: Generalized workflow of suberin biosynthesis and its role in plant defense.

This diagram illustrates how external stresses trigger the synthesis of various suberin monomers, which are then transported and polymerized to form a protective barrier. Certain monomers also exhibit direct antimicrobial effects and can activate downstream defense signaling pathways.

Experimental Protocols

A clear understanding of the methodologies used to assess the role of suberin monomers in plant defense is crucial for replicating and building upon existing research.

Analysis of Suberin Monomer Composition

Objective: To identify and quantify the monomeric composition of suberin from plant tissue.

Methodology:

  • Tissue Preparation: Plant tissues (e.g., roots, potato periderm) are harvested and extensively washed.

  • Delipidation: Soluble waxes are removed by exhaustive extraction with organic solvents (e.g., chloroform, methanol).

  • Depolymerization: The suberin polymer in the remaining tissue is broken down into its constituent monomers. A common method is transesterification using boron trifluoride in methanol (B129727) (BF3/methanol) or sodium methoxide (B1231860) in methanol.

  • Extraction: The released monomers are extracted from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.

  • Derivatization: To make the monomers volatile for gas chromatography, their polar functional groups (hydroxyl and carboxyl) are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized monomers are then separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is typically added before derivatization for accurate quantification.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isolated suberin monomers against specific microorganisms.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared in a suitable growth medium.

  • Serial Dilution: The suberin monomer to be tested is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal growth conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the suberin monomer that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Workflow for Assessing Antimicrobial Activity of Suberin Monomers

Antimicrobial_Assay_Workflow start Start: Isolate Suberin Monomers prepare_culture Prepare Standardized Microbial Culture start->prepare_culture serial_dilution Perform Serial Dilution of Monomers in 96-well Plate prepare_culture->serial_dilution inoculate Inoculate Wells with Microbial Culture serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End: Comparative Efficacy Data read_results->end

Caption: Experimental workflow for determining the antimicrobial activity of suberin monomers.

Conclusion and Future Directions

While the role of suberin as a passive physical barrier is well-established, emerging evidence highlights the active defensive properties of its constituent monomers. Phenolic components of suberin, such as ferulic acid, have demonstrated notable antibacterial activity. Although direct comparative data for this compound is currently scarce, the known antifungal properties of other 3-hydroxy fatty acids suggest its potential as a key player in plant defense.

Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of the antimicrobial and defense-eliciting activities of a wider range of purified suberin monomers, including this compound.

  • Signaling pathway elucidation: Investigating the specific signaling cascades initiated by individual suberin monomers to understand their role as signaling molecules in the plant immune response.

  • In planta validation: Moving beyond in vitro assays to validate the defensive roles of specific suberin monomers within the plant, using techniques such as genetic modification to alter suberin composition and observing the effects on pathogen resistance.

A deeper understanding of the individual contributions of suberin monomers to plant defense will not only advance our fundamental knowledge of plant biology but also open new avenues for the development of novel, plant-inspired antimicrobial agents and strategies for enhancing crop resilience.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxyoctadecanedioic Acid and Structurally Related Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory, anti-cancer, and receptor-modulating properties of 3-Hydroxyoctadecanedioic acid and similar fatty acids, supported by experimental data and detailed methodologies.

Introduction

Long-chain hydroxy and dicarboxylic fatty acids are emerging as a class of bioactive lipids with significant therapeutic potential. Among these, this compound, a C18 dicarboxylic acid with a hydroxyl group at the third carbon, is of particular interest. This guide provides a comparative overview of the biological activities of this compound and similar fatty acids, focusing on their anti-inflammatory and anti-cancer effects, as well as their interactions with key cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Biological Activity Data

While direct comparative studies on this compound are limited, the available data for structurally similar fatty acids provide valuable insights into its potential activities. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for anti-cancer effects and half-maximal effective concentrations (EC50) for PPAR activation of various C18 fatty acids and dicarboxylic acids.

Table 1: Comparative Anti-Cancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
cis-C18:3 omega 6Mouse myeloma (SP210)~53.4 (15 µg/ml)[1]
cis-C18:3 omega 3Mouse myeloma (SP210)~53.4 (15 µg/ml)[1]
cis-C18:2Mouse myeloma (SP210)~124.8 (35 µg/ml)[1]
trans-C18:2Mouse myeloma (SP210)~142.6 (40 µg/ml)[1]
cis-C18:1Mouse myeloma (SP210)~124.1 (35 µg/ml)[1]
trans-C18:1Mouse myeloma (SP210)~88.7 (25 µg/ml)[1]
Falcarinol (C17 polyacetylene)Pancreatic (PANC-1, BxPC-3)< 3.4 (< 1 µg/mL)[2]
C18 polyacetylene 98Pancreatic (PANC-1, BxPC-3)< 3.4 (< 1 µg/mL)[2]
1,2-Benzene dicarboxylic acid, mono(2-ethylhexyl) esterLiver (HepG2)42 µg/ml[3]
1,2-Benzene dicarboxylic acid, mono(2-ethylhexyl) esterBreast (MCF-7)100 µg/ml[3]

Note: The saturated C18 fatty acid, stearic acid (C18:0), exhibited no cytotoxic effects in the referenced study.[1] Unsaturated C18 fatty acids demonstrated dose-dependent cytotoxicity.[1][4]

Table 2: Comparative PPARγ Agonist Activity (EC50 Values)

CompoundAssay SystemEC50 (µM)Reference
2-Chloroadipic acid (2-ClHA)PPARδ Luciferase Reporter5.8[5]
2-Chloroadipic acid (2-ClHA)PPARγ Luciferase Reporter12.8[5]
Hydroxyoctadecadienoic acids (HODEs)PPARγ Luciferase Reporter6.8 - 101.2 (Concentration Range Tested)[6]

Note: Hydroxylation of monounsaturated fatty acids may convert them from silent PPAR ligands to active agonists.[7] Different isomers of hydroxy fatty acids can exhibit varying levels of PPARγ agonist activity.[6]

Key Biological Activities and Underlying Mechanisms

Anti-Inflammatory Effects

Long-chain dicarboxylic acids and hydroxy fatty acids have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

The NF-κB pathway is a central regulator of inflammation.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[10] Certain fatty acids can interfere with this process, thereby reducing the inflammatory response.

NF_kB_Signaling_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes FattyAcids This compound & Similar Fatty Acids FattyAcids->IKK Inhibition

Caption: NF-κB Signaling Pathway and Inhibition by Fatty Acids.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] Several plant extracts and their constituent fatty acids have been shown to inhibit LPS-induced NO production in macrophage cell lines.[11][12] Similarly, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) can be modulated by various fatty acids.[13][14][15][16][17]

Anti-Cancer Effects

Certain C18 fatty acids have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The anti-proliferative mechanisms can involve the induction of cell cycle arrest and apoptosis. For instance, some polyacetylenic C17 and C18 oxylipins have been shown to be potent inhibitors of cancer cell proliferation with IC50 values in the low micromolar range.[2]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in inflammation and cell differentiation.[18][19] Fatty acids are natural ligands for PPARs. The activation of PPARs, particularly PPARγ, by fatty acids can lead to the regulation of target genes involved in these processes.[6][20][21][22][23][24]

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[18]

PPAR_Signaling_Pathway FattyAcid Fatty Acid Ligand (e.g., this compound) PPAR PPAR FattyAcid->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., CD36, FABP4, UCP1) PPRE->TargetGenes Activation BiologicalEffects Biological Effects: - Lipid Metabolism - Glucose Homeostasis - Anti-inflammatory Effects TargetGenes->BiologicalEffects

Caption: PPAR Signaling Pathway Activation by Fatty Acids.

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol is adapted for determining the IC50 of fatty acids on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[11][12][25]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test fatty acids for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. A negative control (no LPS) and a vehicle control (LPS + vehicle) should be included.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production for each fatty acid concentration. The IC50 value is the concentration of the fatty acid that inhibits 50% of the LPS-induced NO production.

NO_Inhibition_Assay_Workflow Start Start SeedCells Seed RAW 264.7 cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Pretreat Pre-treat with Fatty Acids Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 CollectSupernatant Collect Supernatant Incubate2->CollectSupernatant GriessAssay Perform Griess Assay CollectSupernatant->GriessAssay MeasureAbsorbance Measure Absorbance at 540 nm GriessAssay->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

References

Comparative analysis of fatty acid profiles in different plant suberins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical diversity of suberin's aliphatic monomers across various plant species, providing insights for researchers in plant biology and drug development.

Suberin, a complex lipophilic polyester (B1180765), forms a protective barrier in various plant tissues, including the periderm of underground organs, the bark of trees, and at sites of wounding.[1][2] This biopolymer is composed of a polyaliphatic and a polyaromatic domain, with the aliphatic component being a complex mixture of long-chain fatty acids and their derivatives.[3] The specific composition of these fatty acid monomers varies significantly between plant species, influencing the physicochemical properties and biological functions of the suberin barrier.[2][3] This guide provides a comparative analysis of the fatty acid profiles of suberin from several well-studied plant species, supported by experimental data and detailed methodologies for researchers.

Comparative Fatty Acid Composition

The aliphatic monomer composition of suberin is diverse, primarily consisting of ω-hydroxy fatty acids, α,ω-dicarboxylic acids, long-chain fatty acids, and fatty alcohols.[1][2][4] The relative abundance of these components, as well as their chain lengths, can differ substantially among plant species. Two main patterns in suberin composition can be recognized. One group, found in species like Kielmeyeria coriacea, is rich in C18 epoxide and vic-diol α,ω-diacids and ω-hydroxyacids.[1][2] Another group, exemplified by potato (Solanum tuberosum) and cork oak (Quercus suber), is dominated by mono-unsaturated C18:1 and saturated long-chain monomers.[1][2]

The following table summarizes the quantitative fatty acid profiles of suberin from several plant species, highlighting the predominant monomers.

Plant SpeciesTissueω-Hydroxy Fatty Acids (%)α,ω-Dicarboxylic Acids (%)Fatty Acids (%)Fatty Alcohols (%)Dominant Monomers
Potato (Solanum tuberosum) Tuber Periderm~26~55High proportionPresent18-hydroxyoctadec-9-enoic acid, octadec-9-ene-1,18-dioic acid[5]
Cork Oak (Quercus suber) Bark (Cork)High proportionHigh proportionPresentPresentC18 epoxide and vic-diol derivatives, ferulic acid esters of ω-hydroxyacids[1][6]
Arabidopsis (Arabidopsis thaliana) Root~70 (combined with dioic acids)~70 (combined with ω-hydroxy acids)Present~5 (of aliphatic monomers)C18:0, C20:0, and C22:0 fatty alcohols are significant in the non-polymeric fraction[4][6]
Birch (Betula sp.) Outer BarkHigh proportionHigh proportionPresentPresentDominated by hydroxyacids and diacids[7][8]
Camelina sativa RootHigh proportionHigh proportionPresentNot specified18-hydroxyoctadecenoic acid, 1,18-octadecenedioic acid[9]

Experimental Protocols

The analysis of suberin's fatty acid composition typically involves the isolation of suberized tissue, removal of soluble waxes, depolymerization of the suberin polyester, and subsequent analysis of the resulting monomers, usually by gas chromatography-mass spectrometry (GC-MS).[7][10]

Isolation and Delipidation of Suberized Tissue
  • Tissue Collection: Collect the desired plant tissue (e.g., potato peels, cork bark, roots).

  • Grinding: Dry and grind the tissue to a fine powder.

  • Solvent Extraction: Perform exhaustive extraction with a series of organic solvents (e.g., dichloromethane, methanol) to remove non-polymeric lipids (waxes).[11] This is a critical step to ensure that the analyzed fatty acids are derived from the suberin polymer.

Suberin Depolymerization

The ester bonds of the suberin polyester are cleaved to release the constituent monomers. Common methods include:

  • Alkaline Hydrolysis: Refluxing the delipidated tissue in a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) or ethanol.[12]

  • Transesterification (Methanolysis): A less harsh method using sodium methoxide (B1231860) in methanol, which converts the fatty acid esters directly into their corresponding methyl esters.[11][13]

Example Protocol (Sodium Methoxide Catalyzed Methanolysis): [11]

  • Place the extract-free, dried plant material in a reflux flask.

  • Add a solution of sodium methoxide in absolute methanol (e.g., 2.5 wt%).

  • Reflux the mixture for several hours (e.g., 3 hours).

  • After cooling, filter the suspension. The liquid phase contains the depolymerized suberin monomers.

  • Acidify the filtrate and extract the monomers with an organic solvent like dichloromethane.

Derivatization and GC-MS Analysis

To increase their volatility for GC analysis, the hydroxyl and carboxyl groups of the suberin monomers are derivatized.

  • Derivatization: The extracted monomers are treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), in a solvent like pyridine.[12][14] This converts hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation: The different monomers are separated based on their boiling points and interactions with the GC column.

    • Identification: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum for each monomer, which allows for its identification by comparison with mass spectral libraries and authentic standards.

    • Quantification: The abundance of each monomer is determined by integrating the area of its corresponding peak in the chromatogram.[14] An internal standard is typically added at the beginning of the procedure for accurate quantification.

Workflow for Suberin Fatty Acid Profile Analysis

The following diagram illustrates the general workflow for the comparative analysis of fatty acid profiles in plant suberins.

Suberin_Analysis_Workflow PlantMaterial Plant Tissue Collection (e.g., Potato Periderm, Cork, Roots) Grinding Drying and Grinding PlantMaterial->Grinding Delipidation Exhaustive Solvent Extraction (Removal of Waxes) Grinding->Delipidation Depolymerization Suberin Depolymerization (e.g., Methanolysis) Delipidation->Depolymerization Extraction Monomer Extraction and Purification Depolymerization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis: - Identification - Quantification GCMS->DataAnalysis Comparison Comparative Analysis of Fatty Acid Profiles DataAnalysis->Comparison

Caption: A generalized workflow for the analysis of fatty acid profiles in plant suberin.

Signaling Pathways and Biosynthesis

The biosynthesis of suberin aliphatic monomers originates from fatty acid synthesis in the plastid.[2] A series of enzymatic reactions, including elongation, ω-hydroxylation, and oxidation, lead to the formation of the characteristic long-chain fatty acids, ω-hydroxy acids, and α,ω-diacids.[6] These monomers are then transported to the cell wall and polymerized, likely involving glycerol-3-phosphate acyltransferases.[15] The regulation of suberin biosynthesis is complex and can be influenced by developmental cues and environmental stresses.[6]

Suberin_Biosynthesis_Pathway FattyAcid C16, C18 Fatty Acids (Plastid) Elongation Fatty Acid Elongation (ER) FattyAcid->Elongation VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongation->VLCFA Hydroxylation ω-Hydroxylation (CYP450s) VLCFA->Hydroxylation Reduction Reduction VLCFA->Reduction OmegaHydroxy ω-Hydroxy Fatty Acids Hydroxylation->OmegaHydroxy Oxidation Further Oxidation OmegaHydroxy->Oxidation Polymerization Polymerization with Glycerol (Cell Wall) OmegaHydroxy->Polymerization Diacids α,ω-Dicarboxylic Acids Oxidation->Diacids Diacids->Polymerization Alcohols Fatty Alcohols Reduction->Alcohols Alcohols->Polymerization Suberin Suberin Polymer Polymerization->Suberin

Caption: A simplified diagram of the suberin aliphatic monomer biosynthesis pathway.

References

Comparing the efficacy of different derivatization reagents for hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of hydroxy fatty acids (HFAs) is paramount. These molecules play crucial roles in a myriad of physiological and pathological processes. However, their inherent polarity and low volatility present significant challenges for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization, a process of chemically modifying the analyte, is a critical step to enhance their detectability. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is a critical decision that influences the sensitivity, selectivity, and robustness of an analytical method. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and significantly improve the chromatographic and mass spectrometric properties of the target HFAs. The following table summarizes the performance of commonly used silylating agents, an alkylating agent, and a fluorescent labeling agent.

Reagent ClassReagentTarget Functional GroupsTypical Reaction ConditionsDerivative StabilityKey AdvantagesLimitations
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl, Carboxyl60°C for 60 min[1]Moderate, moisture-sensitiveGood for sterically hindered compounds, volatile byproducts.[2][3]Derivatives can be less stable than MTBSTFA derivatives.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Hydroxyl, Carboxyl60°C for 60 min[1]Moderate, moisture-sensitiveSilylation potential is the same as for BSTFA.[4]Byproducts may interfere with chromatography.
MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide)Hydroxyl, Carboxyl60°C for 30-60 minHigh, ~10,000 times more stable to hydrolysis than TMS derivatives.Excellent for creating stable derivatives, facilitates separation of isomers.[3]May not be suitable for sterically hindered compounds.[2][3]
Alkylating Agents PFBBr (Pentafluorobenzyl Bromide)Carboxyl60°C for 30-60 min[5]HighSignificantly enhances sensitivity in electron capture negative ionization MS, allows for direct derivatization of free fatty acids.[6]Derivatizes carboxyl groups but not hydroxyl groups, requiring a second derivatization step for the latter.[7]
Fluorescent Labeling FMOC-Cl (9-Fluorenylmethyl chloroformate)Carboxyl60°C for 10 min[8]GoodEnables highly sensitive fluorescence detection in HPLC, with detection limits in the low µg/mL range.[8]Primarily for LC-based methods, does not enhance volatility for GC.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for the derivatization of hydroxy fatty acids using some of the compared reagents.

Protocol 1: Silylation using BSTFA with TMCS as a Catalyst

This protocol is suitable for preparing volatile trimethylsilyl (B98337) (TMS) derivatives of hydroxy fatty acids for GC-MS analysis.

Materials:

  • Dried hydroxy fatty acid sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into a reaction vial.[1]

  • Add 50 µL of BSTFA with 1% TMCS.[1] A 10x molar excess of the derivatizing agent is recommended.[1]

  • Tightly cap the vial and vortex for 10-30 seconds.

  • Heat the vial at 60°C for 60 minutes.[1] Reaction time and temperature may need to be optimized for specific analytes.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent (e.g., hexane).

Protocol 2: Two-Step Derivatization using PFBBr and BSTFA

This protocol is designed to create pentafluorobenzyl (PFB) esters of the carboxylic acid group and TMS ethers of the hydroxyl groups, which is particularly useful for highly sensitive GC-MS analysis using electron capture negative ionization.[7]

Materials:

  • Dried hydroxy fatty acid sample

  • PFBBr (Pentafluorobenzyl Bromide) solution in acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • BSTFA with 1% TMCS

  • Hexane

  • Water

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure: Step 1: PFB Esterification

  • To the dried sample in a reaction vial, add 50 µL of a solution containing PFBBr and DIPEA in acetonitrile.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Step 2: TMS Etherification

  • To the dried PFB ester, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Fluorescent Labeling using FMOC-Cl for HPLC Analysis

This protocol describes the derivatization of fatty acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) for sensitive fluorescence detection by HPLC.[8]

Materials:

  • Extracted fatty acid sample

  • FMOC-Cl reagent solution

  • Borate (B1201080) buffer (pH 8.0)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Dissolve the fatty acid extract in a suitable solvent.

  • In a reaction vial, mix the sample with the FMOC-Cl reagent solution in the presence of a borate buffer.

  • Heat the reaction mixture at 60°C for 10 minutes.[8]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system with a fluorescence detector.

Visualizing the Workflow and Reactions

To better understand the derivatization process and its place in the overall analytical workflow, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional) Extraction->Hydrolysis Purification Purification (SPE) Hydrolysis->Purification Derivatization Derivatization with selected reagent Purification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing Analysis->Data

General workflow for hydroxy fatty acid analysis.

G cluster_reactants Reactants cluster_products Products HFA R-CH(OH)-COOH (Hydroxy Fatty Acid) Derivative R-CH(OTMS)-COOTMS (TMS Derivative) HFA->Derivative BSTFA BSTFA (Silylating Agent) BSTFA->Derivative Byproduct Trifluoroacetamide

Silylation of a hydroxy fatty acid with BSTFA.

G cluster_reactants Reactants cluster_products Products HFA R-CH(OH)-COOH (Hydroxy Fatty Acid) Derivative R-CH(OH)-COO-FMOC (Fluorescent Derivative) HFA->Derivative FMOC FMOC-Cl (Fluorescent Tag) FMOC->Derivative Byproduct HCl

Fluorescent labeling of a hydroxy fatty acid with FMOC-Cl.

References

Quantitative Comparison of 3-Hydroxyoctadecanedioic Acid in Plants: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Occurrence of Long-Chain Dicarboxylic Acids in Plants

Long-chain dicarboxylic acids are primarily found as monomers in the complex biopolyesters, cutin and suberin.[1][2] Cutin is the main structural component of the plant cuticle, the waxy layer covering the epidermis of leaves, fruits, and non-woody stems.[1][4] Suberin is a similar polymer found in the cell walls of various tissues, including the periderm (bark), roots, and wound-healing tissues.[1][2][5] The composition of these polymers, including the specific types and quantities of dicarboxylic acids, can vary significantly between plant species, developmental stages, and environmental conditions.[4]

The biosynthesis of long-chain dicarboxylic acids in plants is understood to occur via the ω-oxidation of fatty acids.[6][7] This process involves the enzymatic conversion of ω-hydroxy fatty acids to their corresponding dicarboxylic acids.[6] For instance, cell-free extracts from the epidermis of Vicia faba (fava bean) have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to hexadecanedioic acid.[6] It is plausible that a similar pathway is responsible for the synthesis of octadecanedioic acid and its hydroxylated derivatives.

Experimental Protocol for the Quantification of Dicarboxylic Acids in Plant Tissues

To generate quantitative data on 3-hydroxyoctadecanedioic acid, a multi-step analytical approach is required. The following protocol is a generalized procedure for the analysis of cutin and suberin monomers, which would include the target compound.

1. Sample Preparation and Delipidation:

  • Plant material (e.g., leaves, roots, bark) is collected, washed, and dried.

  • The dried tissue is then finely ground to a powder.

  • To remove soluble surface lipids (waxes), the powdered tissue is exhaustively extracted with organic solvents such as chloroform (B151607) or a chloroform:methanol mixture.[5] This step is crucial to isolate the insoluble polymer.

2. Depolymerization of Cutin and Suberin:

  • The delipidated plant material is subjected to transesterification to break down the polyester (B1180765) structure and release the constituent monomers.[2]

  • A common method involves refluxing the sample in a solution of 3M methanolic sulfuric acid or boron trifluoride in methanol.[5] This process cleaves the ester bonds and converts the carboxylic acid and hydroxyl groups into their methyl ester and methyl ether derivatives, respectively.

3. Extraction of Monomers:

  • Following depolymerization, the reaction mixture is partitioned with an organic solvent (e.g., hexane (B92381) or dichloromethane) to extract the liberated monomer derivatives.[5]

  • The organic phase, containing the fatty acid methyl esters and other monomer derivatives, is washed with a salt solution to remove any remaining acid and then dried over anhydrous sodium sulfate.

4. Derivatization:

  • To improve the volatility and thermal stability of the monomers for gas chromatography analysis, any free hydroxyl groups are derivatized.[5]

  • This is typically achieved by silylation, for example, by reacting the extracted monomers with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine (B92270) and N,N-bis(trimethylsilyl)acetamide (BSA).

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized monomer mixture is then analyzed by GC-MS.[5]

  • The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column.

  • The mass spectrometer fragments the eluted compounds and provides a mass spectrum for each, which allows for their identification based on characteristic fragmentation patterns.

6. Quantification:

  • For quantitative analysis, an internal standard (a compound not naturally present in the sample, with similar chemical properties to the analytes) is added at the beginning of the extraction process.[5]

  • The amount of each identified monomer, including this compound, is calculated by comparing its peak area in the chromatogram to that of the internal standard.

Below is a graphical representation of the experimental workflow for the quantification of dicarboxylic acids in plant tissues.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Delipidation (Solvent Extraction) Delipidation (Solvent Extraction) Grinding->Delipidation (Solvent Extraction) Depolymerization (Transesterification) Depolymerization (Transesterification) Delipidation (Solvent Extraction)->Depolymerization (Transesterification) Insoluble Residue Monomer Extraction Monomer Extraction Depolymerization (Transesterification)->Monomer Extraction Derivatization (Silylation) Derivatization (Silylation) Monomer Extraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification Quantitative Data Quantitative Data Data Analysis & Quantification->Quantitative Data

Caption: Experimental workflow for the quantification of dicarboxylic acids.

Data Presentation

As no specific quantitative data for this compound across different plant species is currently available in the scientific literature, a comparative data table cannot be provided at this time. Researchers are encouraged to utilize the detailed experimental protocol outlined above to generate such valuable comparative data. The resulting data can be effectively presented in a table similar to the template below:

Plant SpeciesTissue TypeThis compound (µg/g of dry weight)Octadecanedioic Acid (µg/g of dry weight)Other Dicarboxylic Acids (µg/g of dry weight)
Species ALeaf
Species ARoot
Species BLeaf
Species BRoot
Species CFruit Peel

This structured approach will facilitate the systematic collection and comparison of data on this compound and other dicarboxylic acids, contributing significantly to the understanding of plant lipid biochemistry and its potential applications.

References

Decoding In-Source Fragmentation: A Guide to Identifying Silylated 3-Hydroxyoctadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of metabolites is paramount. This guide provides a comparative analysis of the in-source fragmentation patterns of silylated 3-Hydroxyoctadecanedioic acid, offering insights for its unambiguous identification using gas chromatography-mass spectrometry (GC-MS). We present key diagnostic ions and a detailed experimental protocol to support your analytical workflows.

The analysis of dicarboxylic acids, particularly those with additional hydroxyl functionalities, is crucial in various research fields, including the study of metabolic disorders. Derivatization, most commonly through silylation, is a prerequisite for their analysis by GC-MS to increase volatility and thermal stability. During electron ionization (EI), the derivatized molecule undergoes fragmentation, generating a unique mass spectrum that serves as a chemical fingerprint. Understanding the in-source fragmentation of these complex molecules is essential for their accurate identification.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is characterized by a series of specific fragment ions. The fragmentation is primarily dictated by the locations of the silylated carboxyl groups and the silylated hydroxyl group. Alpha-cleavage (α-cleavage) adjacent to the silylated hydroxyl group and cleavages involving the silylated carboxyl groups are the most prominent fragmentation pathways.

The mass spectra of silylated ω-hydroxycarboxylic and ω-dicarboxylic acids exhibit fragment ions resulting from classical fragmentation of the trimethylsilyl ether and ester groups.[1] Additionally, interactions between the two terminal functional groups can lead to characteristic fragment ions.[1] For 3-hydroxy fatty acids, a characteristic ion at m/z 103 is often observed for their methyl ester/TMS ether derivatives, which is indicative of the 3-hydroxy position.[2]

Below is a summary of the expected key diagnostic ions for the tris(trimethylsilyl) derivative of this compound.

Fragment Ion (m/z) Proposed Structure/Origin Significance Alternative Silylation Reagent Considerations
M-15 [M - CH₃]⁺Loss of a methyl group from a TMS group. A common, but generally weak, ion for silylated compounds.This fragment is common to most TMS derivatives.
M-89 [M - OSi(CH₃)₃]⁺Loss of a trimethylsiloxy radical.The stability of the silyl (B83357) group can influence the abundance of this ion. Sterically bulkier silyl groups (e.g., t-BDMS) would show a corresponding larger mass loss.
Characteristic α-Cleavage Ions Cleavage of the C-C bond adjacent to the silylated hydroxyl group.These ions are highly diagnostic for the position of the hydroxyl group. For this compound, this would result in fragments containing one or both carboxyl groups.The fragmentation pattern is generally conserved, but the relative intensities of fragments may vary with different silylating agents.
Ions from Carboxyl Group Fragmentation [M - COOTMS]⁺, [COOTMS]⁺ (m/z 117)Fragmentation at the silylated carboxyl ends of the molecule.The m/z of these fragments will change depending on the silylating agent used.
Rearrangement Ions Ions resulting from trimethylsilyl group transfer between the ether and ester groups or between the two ester groups.[1]These ions, such as m/z 147, 204, and 217, are characteristic of molecules with multiple TMS groups.[1]The propensity for rearrangement may be influenced by the nature of the silylating group.

Experimental Protocol: Silylation and GC-MS Analysis

This section provides a detailed methodology for the derivatization and analysis of this compound.

Materials:

  • This compound standard

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • GC-MS system with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in pyridine.

  • Derivatization: Add the silylating reagent (BSTFA + 1% TMCS) to the sample solution. A typical ratio is 100 µL of silylating reagent for every 1 mg of sample.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxyl and hydroxyl groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatograph Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-700.

Visualization of Fragmentation Pathways

To further elucidate the fragmentation process, the following diagrams illustrate the key cleavage points on the silylated this compound molecule and the logical workflow for its identification.

Fragmentation_Pathway cluster_molecule Silylated this compound cluster_fragments Primary Fragmentation Sites Molecule TMSOOC-(CH2)14-CH(OTMS)-(CH2)2-COOTMS alpha_cleavage α-Cleavage at C2-C3 and C3-C4 Molecule->alpha_cleavage Leads to diagnostic ions for hydroxyl position carboxyl_cleavage Cleavage at Carboxyl Groups Molecule->carboxyl_cleavage Generates ions related to the dioic acid structure tms_loss Loss of CH3 or OTMS from Silyl Groups Molecule->tms_loss Common silylated compound fragments

Caption: Key fragmentation sites on silylated this compound.

Identification_Workflow Start GC-MS Analysis of Silylated Sample GetSpectrum Obtain Mass Spectrum of Target Peak Start->GetSpectrum IdentifyMolecularIon Identify Molecular Ion Peak (if present) and [M-15]+ GetSpectrum->IdentifyMolecularIon LookForDiagnosticIons Search for Diagnostic Ions (e.g., α-cleavage fragments, rearrangement ions) IdentifyMolecularIon->LookForDiagnosticIons CompareToLibrary Compare Spectrum with Libraries and Standards LookForDiagnosticIons->CompareToLibrary Confirmation Confirm Identification CompareToLibrary->Confirmation Match Revise Re-evaluate Data or Derivatization CompareToLibrary->Revise No Match

Caption: Logical workflow for the identification of the target compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Hydroxyoctadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Hydroxyoctadecanedioic acid. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar dicarboxylic acids and hydroxy fatty acids. Handle this compound with caution and adhere to all institutional safety protocols.

Hazard Identification and First Aid

Based on data from similar compounds, this compound should be handled as a potential irritant. Key hazards and corresponding first aid measures are outlined below.

HazardDescriptionFirst Aid Measures
Eye Irritation May cause serious eye irritation, including redness, watering, and itching.[1]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1]
Skin Irritation May cause skin irritation, characterized by itching, scaling, or reddening.[1]Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical advice if irritation develops.[1]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1]Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][4][5][6]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[5][6]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5][6] A lab coat is mandatory.[2][4]Inspect gloves for any signs of degradation before use. Follow proper glove removal techniques to avoid skin contact.
Respiratory Protection NIOSH/MSHA-approved respirator.Recommended if handling fine powders that may become airborne or if working in a poorly ventilated area.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated chemical fume hood.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Cover the work surface with absorbent, disposable bench paper.[4]

    • Have appropriate spill cleanup materials readily available.[4]

  • Weighing and Dispensing :

    • Handle as a solid, minimizing dust creation.[2][4]

    • Use a spatula for transferring the solid.

    • Weigh the compound in a tared, sealed container.

  • Dissolving and Reactions :

    • Add the solid to the solvent slowly to avoid splashing.[4]

    • If heating is required, use a controlled heating mantle and a condenser.

    • Keep all containers closed when not in use.[4]

  • Post-Handling :

    • Thoroughly clean the work area.

    • Decontaminate all equipment used.

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Workspace & Glassware dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Compound : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[4] Follow all local, state, and federal regulations.

  • Contaminated Materials : Disposable items such as gloves, bench paper, and pipette tips that are contaminated should be collected in a designated hazardous waste container.

  • Empty Containers : Triple-rinse the container with an appropriate solvent. Collect the rinsate as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory waste, but confirm with your institution's EHS guidelines.[7]

Note : Do not pour chemical waste down the drain.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.